2,3,4,6-Tetra-O-benzyl-D-glucitol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C34H38O6 |
|---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
InChI |
InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32+,33-,34-/m1/s1 |
InChI-Schlüssel |
MQOUZFJJURBWAX-KMKAFXEASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H]([C@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,6-Tetra-O-benzyl-D-glucitol. It is important to note that while this compound is a known intermediate in carbohydrate chemistry, detailed experimental data such as melting point, optical rotation, and spectroscopic analyses are not extensively reported in readily available scientific literature. In contrast, its cyclic precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is well-characterized. This guide presents the available information for this compound and, for comparative and practical purposes, includes detailed data for its precursor.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. Due to the scarcity of experimental data for the glucitol form, the corresponding data for the well-characterized 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is also provided for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14233-48-8 | [1] |
| Molecular Formula | C₃₄H₃₈O₆ | [1] |
| Molecular Weight | 542.66 g/mol | [1] |
| Appearance | White Solid (presumed) | |
| Flash Point | 374.6 °C | [1] |
| Storage Conditions | 2°C - 8°C | [1] |
Table 2: Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (Precursor)
| Property | Value | Reference |
| CAS Number | 4132-28-9 | [2] |
| Molecular Formula | C₃₄H₃₆O₆ | [2] |
| Molecular Weight | 540.65 g/mol | [2] |
| Appearance | White to off-white powder or crystalline solid | [3] |
| Melting Point | 147 - 154 °C | [3] |
| Optical Rotation | [α]²⁰/D = +15.5 to +22.0° (c=1, CHCl₃) | [3] |
| Solubility | Soluble in Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297) (EtOAc), Methanol (B129727) (MeOH) | [4] |
| Storage Conditions | 0 - 8 °C | [3] |
Spectroscopic Data
Reactivity and Stability
Based on its chemical structure as a poly-benzylated sugar alcohol, this compound is expected to be stable under normal laboratory conditions. The benzyl (B1604629) ether protecting groups are generally stable to a wide range of reagents but can be removed by catalytic hydrogenation. The primary and secondary alcohol groups can undergo typical alcohol reactions, such as oxidation and esterification.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of its cyclic hemiacetal precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The following is a representative experimental protocol for this transformation.
Objective: To synthesize this compound by the reduction of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Biological Activity and Signaling Pathway Involvement
This compound has been reported to inhibit the synthesis of alditols and aldosides in vitro and to inhibit miglustat (B1677133).[1] Miglustat is a known inhibitor of glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids. This pathway is particularly relevant in the context of Gaucher disease, a lysosomal storage disorder caused by the deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide.
The inhibition of miglustat by this compound suggests a potential interaction with the glycosphingolipid biosynthesis pathway. The diagram below illustrates this pathway and the role of key enzymes.
Conclusion
This compound is a valuable intermediate in carbohydrate chemistry with noted biological activity. While detailed experimental characterization data is sparse in the literature, this guide provides the available information and a representative synthetic protocol. For researchers working with this compound, it is recommended to rely on the extensive data available for its precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, and to perform thorough characterization of the synthesized glucitol. Further research into its biological mechanisms of action is warranted to fully understand its potential applications in drug development and glycobiology.
References
Synthesis and Characterization of 2,3,4,6-Tetra-O-benzyl-D-glucitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4,6-Tetra-O-benzyl-D-glucitol, a valuable intermediate in glycobiology and medicinal chemistry. This document details the multi-step synthesis from a common starting material, including a detailed protocol for the preparation of the key precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, and a representative protocol for its subsequent reduction to the target glucitol.
Introduction
This compound is a protected form of D-glucitol where the hydroxyl groups at positions 2, 3, 4, and 6 are masked with benzyl (B1604629) ethers. This protection strategy allows for selective chemical modifications at the C1 and C5 positions, making it a crucial building block in the synthesis of complex carbohydrates and various bioactive molecules. It has been investigated for its potential to inhibit the synthesis of alditols and aldosides.[1] The synthesis of this compound is typically achieved through a two-stage process: the benzylation of a suitable glucose derivative to yield 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, followed by the reduction of this intermediate to the open-chain glucitol.
Synthesis Pathway
The overall synthesis pathway can be visualized as a two-step process starting from a readily available glucose derivative.
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Stage 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This stage involves the protection of the hydroxyl groups of a glucose derivative with benzyl groups. A common method starts from methyl α-D-glucopyranoside.
Reaction:
Methyl α-D-glucopyranoside + Benzyl Halide (e.g., Benzyl Chloride) --(Base, Solvent)--> Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside --(Acid Hydrolysis)--> 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Caption: Workflow for the synthesis of the key intermediate.
Detailed Protocol (based on reported methods):
-
Benzylation: Methyl α-D-glucopyranoside is dissolved in an organic solvent, and a metal hydride is added under an inert atmosphere. Benzyl halide is then slowly added at a controlled temperature (≤15°C). After the addition is complete, the reaction mixture is heated (20-40°C) and stirred for 1-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, is extracted and purified.
-
Hydrolysis: The purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is then subjected to acidic hydrolysis. This is typically achieved by heating the compound in a mixture of an acid (e.g., hydrochloric acid, nitric acid, or acetic acid) and an alcohol (e.g., methanol, ethanol (B145695), isopropanol, or n-butanol) at a temperature ranging from 60-100°C for 2-8 hours. The product, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, precipitates as a white solid and is collected by filtration, followed by washing and drying.
Stage 2: Synthesis of this compound
This final stage involves the reduction of the hemiacetal group of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose to a primary alcohol, yielding the open-chain glucitol. A standard and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄).
Reaction:
2,3,4,6-Tetra-O-benzyl-D-glucopyranose + NaBH₄ --(Solvent)--> this compound
Caption: Generalized workflow for the reduction step.
Representative Protocol (based on general procedures for similar reductions):
-
Dissolution: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is dissolved in a suitable protic solvent such as ethanol or methanol. The solution is cooled in an ice bath.
-
Reduction: Sodium borohydride is added portion-wise to the cooled solution with stirring. The reaction is typically allowed to proceed for several hours at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, the excess sodium borohydride is quenched by the careful addition of a weak acid (e.g., acetic acid) or water. The solvent is then removed under reduced pressure.
-
Purification: The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.
Characterization Data
2,3,4,6-Tetra-O-benzyl-D-glucopyranose (Intermediate)
| Property | Value | Reference |
| CAS Number | 4132-28-9 | |
| Molecular Formula | C₃₄H₃₆O₆ | |
| Molecular Weight | 540.65 g/mol | |
| Appearance | White to off-white powder or crystalline solid | |
| Melting Point | 151-156 °C | |
| Optical Rotation | [α]²⁰/D +49±2° (c = 2% in dioxane) |
This compound (Final Product)
| Property | Value | Reference |
| CAS Number | 14233-48-8 | [1] |
| Molecular Formula | C₃₄H₃₈O₆ | [1] |
| Molecular Weight | 542.66 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Optical Rotation | Data not available | |
| ¹H NMR | Data not available | |
| ¹³C NMR | Data not available | |
| Mass Spectrometry | Data not available |
Safety Information
Standard laboratory safety precautions should be followed when handling all chemicals mentioned in this guide. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Sodium hydride and sodium borohydride are moisture-sensitive and can react violently with water, releasing flammable hydrogen gas. Benzyl chloride is a lachrymator and should be handled with care.
Conclusion
The synthesis of this compound is a well-established process that provides a versatile intermediate for carbohydrate chemistry and drug development. This guide outlines the key synthetic steps and provides a foundation for its preparation and handling in a research setting. The provided protocols, combined with the summarized characterization data of the key intermediate, offer a valuable resource for scientists working in this field. Further research to fully characterize the final glucitol product is encouraged to supplement the existing data.
References
2,3,4,6-Tetra-O-benzyl-D-glucitol CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,3,4,6-Tetra-O-benzyl-D-glucitol, a key intermediate in the synthesis of therapeutic agents. This document details its chemical properties, synthesis, and role in drug development, presenting data in a structured format for ease of reference.
Core Compound Data
This compound is a protected form of D-glucitol, where the hydroxyl groups at positions 2, 3, 4, and 6 are benzylated. This protection strategy is crucial in multistep organic syntheses, preventing unwanted side reactions.
| Property | Value |
| CAS Number | 14233-48-8 |
| Molecular Formula | C₃₄H₃₈O₆ |
| Molecular Weight | 542.66 g/mol |
| Alternate Name | 1,3,4,5-Tetra-O-benzyl-D-glucitol |
Synthesis and Mechanism
The synthesis of this compound is a multi-step process commencing from D-glucose. The primary synthetic route involves the protection of the hydroxyl groups of a glucose precursor with benzyl (B1604629) groups, followed by the reduction of the anomeric carbon.
Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
The precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is synthesized from methyl glucoside. The following is a representative experimental protocol:
-
Benzylation of Methyl Glucoside:
-
Dissolve methyl glucoside in a suitable organic solvent.
-
Under a nitrogen atmosphere, add a metal hydride (e.g., sodium hydride) and stir until the cessation of gas evolution.
-
Cool the reaction mixture to ≤15°C and slowly add benzyl halide.
-
After the addition is complete, raise the temperature to 20-40°C and continue stirring for 1-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, perform an appropriate work-up to isolate the tetrabenzylated methyl glucoside.
-
-
Hydrolysis to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose:
-
Add the obtained tetrabenzyl methyl glucoside to a mixture of an acid (e.g., hydrochloric acid, sulfuric acid, or nitric acid) and an alcohol (e.g., methanol (B129727), ethanol, or isopropanol).
-
Heat the mixture to 60-100°C and react for 2-8 hours, during which a white solid will precipitate.
-
Monitor the reaction by TLC.
-
After the disappearance of the starting material, the product, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is isolated through post-processing.
-
Experimental Protocol: Reduction to this compound
The final step is the reduction of the cyclic 2,3,4,6-Tetra-O-benzyl-D-glucopyranose to the acyclic this compound. This is typically achieved using a hydride-reducing agent.
-
Reduction Reaction:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in a suitable solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH₄) portion-wise to the stirred solution.
-
Allow the reaction to proceed for several hours at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of an acid (e.g., dilute HCl) to neutralize the excess NaBH₄.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Role in Drug Development
This compound serves as a crucial intermediate in the synthesis of N-butyldeoxynojirimycin, commercially known as Miglustat.[1] Miglustat is an inhibitor of glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids.[2]
The synthesis of Miglustat from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose involves a reductive ring opening to a diol, followed by oxidation and subsequent reductocyclization with butylamine.[3]
Caption: Synthetic pathway of this compound and its application.
Biological Significance and Mechanism of Action of the Final Product (Miglustat)
Miglustat, synthesized from this compound, is primarily used for the treatment of Gaucher disease and Niemann-Pick disease type C.[2] Its therapeutic effect stems from its ability to inhibit glucosylceramide synthase. This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide.[2]
In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide. By inhibiting the synthesis of this substrate, Miglustat provides a therapeutic strategy known as substrate reduction therapy.
Caption: Mechanism of action of Miglustat, a downstream product of the title compound.
References
Spectroscopic Profile of 2,3,4,6-Tetra-O-benzyl-D-glucitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2,3,4,6-Tetra-O-benzyl-D-glucitol. Due to the limited availability of published experimental spectra for this specific molecule, the following data tables are based on predicted values derived from spectroscopic principles and analysis of closely related benzylated acyclic polyols.
Chemical Structure and Properties
This compound is a derivative of D-glucitol where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl (B1604629) ether linkages. The hydroxyl groups at positions 1 and 5 remain free.
-
Molecular Formula: C₃₄H₃₈O₆
-
Molecular Weight: 542.66 g/mol
-
CAS Number: 14233-48-8[1]
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
¹H NMR (Proton NMR) Data (Predicted)
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 20H | Aromatic protons (4 x C₆H₅) |
| ~4.50-4.90 | m | 8H | Benzyl methylene (B1212753) protons (4 x O-CH₂ -Ph) |
| ~3.50-4.10 | m | 8H | Glucitol backbone protons (H-1a, H-1b, H-2, H-3, H-4, H-5, H-6a, H-6b) |
| ~2.0-3.0 | br s | 2H | Hydroxyl protons (1-OH, 5-OH) |
¹³C NMR (Carbon NMR) Data (Predicted)
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~138-139 | Quaternary aromatic carbons (ipso-C of benzyl groups) |
| ~127-129 | Aromatic carbons (o-, m-, p-C of benzyl groups) |
| ~70-80 | Glucitol backbone carbons (C-2, C-3, C-4, C-5, C-6) |
| ~72-75 | Benzyl methylene carbons (O-C H₂-Ph) |
| ~60-65 | Glucitol C-1 carbon |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Medium | O-H stretching (hydroxyl groups) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretching (aromatic ring) |
| 1100-1000 | Strong | C-O stretching (ether and alcohol) |
| 740, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
MS (Mass Spectrometry) Data (Predicted)
| m/z | Ion |
| 543.27 | [M+H]⁺ |
| 565.25 | [M+Na]⁺ |
| 525.26 | [M-OH]⁺ |
| 451.22 | [M-CH₂Ph]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for poly-O-benzylated alditols like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition:
-
Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Record ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise ratio.
-
-
Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the salt plate or KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.
-
Analysis:
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide to the Solubility and Stability of 2,3,4,6-Tetra-O-benzyl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,3,4,6-Tetra-O-benzyl-D-glucitol, a key intermediate in synthetic carbohydrate chemistry. Due to the limited specific quantitative data available for this exact molecule in publicly accessible literature, this paper also presents established methodologies for determining these crucial physicochemical properties, drawing upon general principles for protected sugar alcohols and regulatory guidelines.
Introduction
This compound is a fully protected derivative of D-glucitol (sorbitol), where the hydroxyl groups at positions 2, 3, 4, and 6 are masked by benzyl (B1604629) ethers. This protection strategy is common in carbohydrate chemistry to allow for selective reactions at the remaining free hydroxyl groups (at positions 1 and 5) and to enhance solubility in organic solvents. Understanding the solubility and stability of this compound is critical for its effective use in the synthesis of complex carbohydrates, glycoconjugates, and other biologically active molecules, particularly in the context of drug development and materials science.
Physicochemical Properties
While specific quantitative data for this compound is scarce, its properties can be inferred from its structure and data on analogous compounds.
Molecular Structure:
-
IUPAC Name: (2R,3R,4R,5S)-1,2,3,4-tetrakis(phenylmethoxy)-6-(phenylmethoxy)hexane-1,5-diol
-
Molecular Formula: C₃₄H₃₈O₆
-
Molecular Weight: 542.66 g/mol
General Solubility Profile (Qualitative):
Based on the principle of "like dissolves like," the four benzyl groups render the molecule significantly nonpolar. Therefore, it is expected to be poorly soluble in water and other polar protic solvents. Its solubility will be higher in a range of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol (B129727), Ethanol | Low to Insoluble | The large, nonpolar benzyl groups dominate the molecule's character, making it incompatible with highly polar, hydrogen-bonding solvents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can interact with the ether linkages and the aromatic rings, leading to good solvation. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderately Soluble to Soluble | The benzyl groups provide significant nonpolar character, allowing for favorable interactions with nonpolar solvents. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol, such as the isothermal shake-flask method, can be employed.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a selected solvent.
-
Equilibration: The vials are sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The vials are allowed to stand undisturbed to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Sampling and Dilution: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical method's linear range.
-
Quantification: The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (due to the aromatic benzyl groups).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
Figure 1. Workflow for Quantitative Solubility Determination
Stability Profile and Forced Degradation Studies
The stability of this compound is a critical parameter, especially for applications in drug development where degradation products can impact safety and efficacy. Benzyl ethers are generally stable protecting groups but can be cleaved under specific conditions.
General Stability:
-
Storage: For long-term storage, the solid compound should be kept in a well-sealed container, protected from light and moisture, at low temperatures (e.g., 2-8 °C).
-
pH: Benzyl ethers are stable to a wide range of acidic and basic conditions. However, very strong acids can lead to cleavage.
-
Oxidation: The benzyl groups are susceptible to oxidation, which can lead to the formation of benzaldehyde (B42025) and benzoic acid derivatives.
-
Light: While not highly sensitive, prolonged exposure to UV light may cause degradation.
-
Debenzylation: The most common degradation pathway is the cleavage of the benzyl ethers, typically achieved intentionally via catalytic hydrogenolysis (e.g., Pd/C, H₂).
Forced Degradation Studies (Stress Testing):
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods, as outlined in the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[1][2]
Experimental Protocol:
A sample of this compound would be subjected to the following stress conditions:
-
Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 60-80 °C).
-
Photolytic Degradation: Exposing the solid or a solution to UV and visible light.
The samples from these stress conditions are then analyzed by a stability-indicating analytical method (e.g., HPLC) to separate and quantify the parent compound and any degradation products.
Figure 2. Forced Degradation Study Workflow
Synthesis and Purification Workflow
The synthesis of this compound typically involves the reduction of the corresponding protected glucose, followed by benzylation of the remaining hydroxyl groups. A common route starts from D-glucose.
General Synthetic Protocol:
-
Protection of D-glucose: The hydroxyl groups of D-glucose are protected with benzyl groups, often using benzyl bromide (BnBr) and a base like sodium hydride (NaH) in an aprotic solvent such as DMF. This yields 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
-
Reduction of the Aldehyde: The anomeric carbon of the protected glucose is reduced to an alcohol. This is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a protic solvent (e.g., methanol or ethanol). This opens the pyranose ring to form the linear glucitol backbone.
-
Purification: The crude product is purified, typically by column chromatography on silica (B1680970) gel, using a gradient of nonpolar to moderately polar solvents (e.g., hexane/ethyl acetate) to isolate the pure this compound.
Figure 3. General Synthetic Workflow
Conclusion
References
The Strategic Protection of Glucitols: A Technical Guide to Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of complex molecules derived from polyfunctional starting materials like glucitol is a cornerstone of modern medicinal chemistry and drug development. The inherent challenge lies in the selective modification of one or more of its six hydroxyl groups. This technical guide provides a comprehensive literature review on the synthesis of protected glucitols, offering a detailed examination of common protecting group strategies, experimental protocols for their installation and removal, and quantitative data to inform synthetic planning. Key methodologies, including the formation of acetals, ethers, esters, and silyl (B83357) ethers, are discussed in depth. Furthermore, this guide illustrates the logical frameworks of these synthetic routes through detailed workflow diagrams, providing a valuable resource for researchers navigating the complexities of carbohydrate chemistry.
Introduction: The Imperative for Selective Protection
Glucitol (sorbitol), a six-carbon sugar alcohol, is a readily available and stereochemically rich chiral pool starting material for the synthesis of a diverse array of bioactive molecules, including enzyme inhibitors, drug delivery vehicles, and chiral ligands. The successful synthesis of these complex targets hinges on the ability to differentiate and selectively react its six hydroxyl groups. This necessitates the use of protecting groups, temporary modifications that mask one or more reactive sites to allow for chemical transformations at other positions.
An ideal protecting group should be:
-
Easy and inexpensive to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Removable under mild conditions with high efficiency.
-
Orthogonal to other protecting groups present in the molecule, allowing for sequential deprotection.[1]
This guide will delve into the practical application of these principles in the synthesis of protected glucitols, providing detailed experimental methodologies and comparative data.
Key Protecting Groups for Glucitol Synthesis
The choice of protecting group is dictated by the overall synthetic strategy, including the desired regioselectivity and the reaction conditions to be employed in subsequent steps. The most common classes of protecting groups for glucitol are acetals/ketals, ethers, esters, and silyl ethers.
Acetonides: Protecting Vicinal Diols
Isopropylidene groups (acetonides) are widely used to protect 1,2- or 1,3-diol functionalities. In the case of glucitol, the terminal 1,2- and 5,6-diols can be selectively protected under thermodynamic control.
Diagram of Acetonide Protection of D-Glucitol
Caption: Acetonide protection of D-glucitol.
Benzyl (B1604629) Ethers: Robust and Orthogonal Protection
Benzyl (Bn) ethers are valued for their stability across a wide range of acidic and basic conditions, making them excellent "permanent" protecting groups during a multi-step synthesis.[2] They are typically removed by hydrogenolysis.
Diagram of Benzyl Ether Protection
Caption: Formation and cleavage of benzyl ethers.
Silyl Ethers: Tunable Stability
Silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and tert-butyldiphenylsilyl (TBDPS), offer a range of stabilities that can be tuned based on the steric bulk of the substituents on the silicon atom.[3][4] TBDMS and TBDPS are particularly useful for the selective protection of primary hydroxyl groups due to their steric hindrance.[5][6]
Diagram of Silyl Ether Protection Workflow
Caption: General workflow for silyl ether protection.
Esters: Acetyl and Benzoyl Groups
Acetyl (Ac) and benzoyl (Bz) groups are common protecting groups for hydroxyl functions. They are typically introduced using the corresponding acid chloride or anhydride (B1165640) in the presence of a base like pyridine. Ester groups are generally stable to acidic conditions but can be readily cleaved by base-catalyzed hydrolysis.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key protected glucitols, compiled from the literature.
Synthesis of 1,2:5,6-Di-O-isopropylidene-D-glucitol
This procedure utilizes an acid catalyst to promote the formation of the diacetonide.
-
Reagents and Materials: D-glucitol, acetone, zinc chloride (anhydrous), sulfuric acid, sodium carbonate solution (saturated), diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
To a suspension of D-glucitol in acetone, add anhydrous zinc chloride and a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for several hours, monitoring the disappearance of the starting material by TLC.
-
Neutralize the reaction mixture with a saturated solution of sodium carbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the residue with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Synthesis of Per-O-Benzoyl-D-Glucitol
This method employs benzoyl chloride in the presence of a base to fully protect all hydroxyl groups.
-
Reagents and Materials: D-glucitol, 10% aqueous sodium hydroxide (B78521), benzoyl chloride, fume hood.
-
Procedure:
-
In an Erlenmeyer flask, dissolve D-glucitol in 10% aqueous sodium hydroxide solution.
-
Working in a fume hood, add benzoyl chloride to the solution.
-
Shake the flask vigorously at frequent intervals until the odor of benzoyl chloride is no longer detectable (approximately 15 minutes).[7]
-
Allow the mixture to stand, often until the next laboratory session, to allow for complete crystallization of the product.[7]
-
Collect the crystalline product by suction filtration and wash thoroughly with water.
-
Dry the product to determine the mass of the crude benzoylated glucitol.[7]
-
Selective Silylation of a Primary Hydroxyl Group (General Procedure)
This protocol is adapted for the selective protection of a primary hydroxyl group using the bulky TBDPS protecting group.[5]
-
Reagents and Materials: Glucitol derivative with a primary hydroxyl group, tert-butyldiphenylsilyl chloride (TBDPSCl), imidazole (B134444), dry dimethylformamide (DMF), dry methanol, ethyl acetate, 1.0 M aqueous HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve the glucitol derivative (1.0 equivalent) in dry DMF under an argon atmosphere.
-
Add TBDPSCl (1.1–1.5 equivalents) and imidazole (2.2–3.0 equivalents) to the solution at room temperature.[5]
-
Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene (B28343) and dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography.
-
Quantitative Data on Protected Glucitol Synthesis
The following tables summarize representative quantitative data for the synthesis of various protected glucitols.
Table 1: Synthesis of Acetonide-Protected Glucitols
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| D-Glucitol | 1,2:5,6-Di-O-isopropylidene-D-glucitol | Acetone, H₂SO₄ | - | [8] |
| D-Galactose | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Acetone, ZnCl₂, H₂SO₄, 20°C, 4h | 75.6 | [9] |
| D-Galactose | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Acetone, SbCl₅, reflux, 8h | 82.9 |
Table 2: Synthesis of Benzyl and Benzoyl Protected Glucitols
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | NaH, BnBr, TBAI (cat.), THF, rt, 10 min | Quantitative | [8] |
| D-Glucose | p-Tolyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | BzCl, Pyridine | 42-88 | [10] |
| Various Sugars | Per-O-benzoylated sugars | Bz₂O, Et₃N | High | [11] |
Table 3: Synthesis of Silyl-Protected Derivatives
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Glycoside with primary OH | 6-O-TBDPS-glycoside | TBDPSCl, Imidazole, DMF, rt | High | [5] |
| Diol | Silyl ether | TBSCl, DMAP, DMF, rt, 10 min | 88 | [12] |
Spectroscopic Characterization Data
The structural elucidation of protected glucitols relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 4: Representative Spectroscopic Data for Protected Glucitols
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |
| D-Glucitol-3,4-acetonide | 4.83-4.82 (m, 1H, OH), 4.54-4.51 (m, 1H, OH), 4.49-4.46 (m, 2H, OH), 3.99 (dd, 1H), 3.90 (t, 1H), 3.55-3.30 (m, 4H), 1.29 (s, 3H), 1.27 (s, 3H) | 108.0, 79.3, 75.8, 73.6, 70.5, 63.5, 63.3, 27.4, 26.9 | - | [13] |
| 1,2:3,4-Di-O-isopropylidene-D-galactopyranose | 5.57 (d, 1H), 4.62 (dd, 1H), 4.34 (dd, 1H), 4.28 (dd, 1H), 3.87-3.75 (m, 3H), 2.14 (m, 1H, OH), 1.45 (s, 3H), 1.33 (s, 3H), 1.25 (s, 6H) | 108.9, 96.5, 71.8, 71.0, 70.8, 68.4, 62.5, 26.2, 26.1, 25.1, 24.5 | 3489 (O-H), 2985, 2933 (C-H), 1069 (C-O) | [9] |
| S-propyl 2,4-di-O-benzyl-glucopyranoside (alpha anomer) | 7.46-7.29 (m, 10H), 5.37 (d, 1H), 4.94 (d, 1H), 4.80-4.69 (m, 2H), 4.58 (d, 1H), 4.12-3.98 (m, 2H), 3.80 (br. s., 2H), 3.63 (dd, 1H), 3.50 (t, 1H), 2.59-2.42 (m, 2H), 1.72-1.60 (m, 2H), 1.01 (t, 3H) | 138.3, 137.4, 128.6, 128.5, 128.2, 128.1, 127.9, 82.9, 79.0, 74.5, 74.2, 72.1, 70.6, 62.0, 32.1, 22.9, 13.5 | - | [2] |
Assigning the ¹H and ¹³C NMR spectra of carbohydrates can be challenging due to signal overlap, especially in the proton spectra.[14][15] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often essential for unambiguous assignments.[16]
Orthogonal Protection Strategies
In complex, multi-step syntheses, the use of orthogonal protecting groups is crucial. This strategy allows for the selective removal of one type of protecting group in the presence of others. A common orthogonal set for glucitol derivatives involves silyl ethers, benzyl ethers, and esters.
Diagram of an Orthogonal Protection Scheme
Caption: Orthogonal protection of D-glucitol.
This hypothetical scheme illustrates how a primary alcohol can be selectively protected with a TBDPS group, the remaining hydroxyls protected as benzyl ethers, and then the primary hydroxyls selectively deprotected for further reaction by removing the TBDPS groups with fluoride ion, leaving the benzyl ethers intact.[17][18]
Conclusion and Future Outlook
The synthesis of protected glucitols is a mature field that continues to evolve with the development of new protecting groups and more efficient, selective reaction protocols. The strategic application of acetonides, benzyl ethers, silyl ethers, and esters allows for the synthesis of a vast array of complex molecules from this simple starting material. The future of this field will likely focus on the development of even more selective and "greener" protection and deprotection methodologies, including enzymatic and flow-chemistry approaches, to further streamline the synthesis of valuable glucitol-derived compounds. The data and protocols presented in this guide serve as a practical resource for chemists engaged in this challenging and rewarding area of synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. studylib.net [studylib.net]
- 8. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 9. 1,2:3,4-Di-O-isopropylidene-D-galactopyranose synthesis - chemicalbook [chemicalbook.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modular Continuous Flow Synthesis of Orthogonally Protected 6-Deoxy Glucose Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. cigs.unimo.it [cigs.unimo.it]
- 16. iosrjournals.org [iosrjournals.org]
- 17. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Physical and Chemical Properties of Benzylated Sugar Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylated sugar alcohols are pivotal intermediates in the fields of carbohydrate chemistry and drug development. As polyhydroxylated acyclic molecules, sugar alcohols (alditols) like mannitol (B672), sorbitol, and erythritol (B158007) offer a rich scaffold of stereochemistry. The process of benzylation, where hydroxyl groups are converted to benzyl (B1604629) ethers (-OBn), serves as a robust protection strategy. This protection is crucial as it allows for selective chemical manipulations at other positions of the molecule. The benzyl group is favored for its stability across a wide range of acidic and basic conditions, while still being readily removable under mild, specific conditions.[1] This dual nature makes per-O-benzylated sugar alcohols essential building blocks in the synthesis of complex carbohydrates, glycoconjugates, and various pharmaceutically active compounds. This guide provides an in-depth overview of their core physical and chemical properties, detailed experimental protocols for their synthesis and deprotection, and workflows for their analysis.
Physical Properties
The physical properties of sugar alcohols change dramatically upon benzylation. The replacement of polar hydroxyl (-OH) groups with bulky, nonpolar benzyl (C₆H₅CH₂-) groups leads to a significant decrease in aqueous solubility and an increase in solubility in common organic solvents. Un-benzylated sugar alcohols are typically white, crystalline, water-soluble solids. In contrast, fully benzylated sugar alcohols are often oils or low-melting solids, readily soluble in solvents like dichloromethane (B109758), chloroform, and ethyl acetate (B1210297).
Table 1: Physical Properties of Common Sugar Alcohols and Benzylated Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |
| D-Mannitol | C₆H₁₄O₆ | 182.17 | White crystalline powder[1] | 167-170[1] | Water: Soluble. Organic: Very slightly soluble in ethanol (B145695); practically insoluble in ether and nonpolar solvents. |
| D-Sorbitol (D-Glucitol) | C₆H₁₄O₆ | 182.17 | White solid | 98-100 | Water: Highly soluble. Organic: Slightly soluble in methanol (B129727), ethanol, acetic acid. |
| Erythritol | C₄H₁₀O₄ | 122.12 | White crystalline solid | 121 | Water: Soluble. Organic: Sparingly soluble in ethanol. |
| 1,4-Di-O-benzyl-D-threitol * | C₁₈H₂₂O₄ | 302.37 | Solid | 55-57 | Soluble in many organic solvents. |
| Per-O-benzylated Alditols (General) | Variable | High | Colorless oils or white to off-white solids | Variable, generally lower than parent alditol | Water: Insoluble. Organic: Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate. |
Chemical Properties and Reactivity
The chemical behavior of benzylated sugar alcohols is dominated by the benzyl ether protecting group.
-
Stability : Benzyl ethers are exceptionally stable, a key reason for their widespread use. They are resistant to a broad spectrum of reaction conditions, including strongly basic media (e.g., NaOH, NaH), and moderately acidic conditions.[1] This stability allows for extensive synthetic manipulations on other parts of the molecule without unintended deprotection.
-
Reactivity and Deprotection : The primary chemical transformation of interest is the cleavage of the benzyl ether C-O bond to regenerate the free hydroxyl group. This process, known as de-O-benzylation, can be achieved through several reliable methods:
-
Catalytic Hydrogenolysis : This is the most common method, involving the use of a palladium catalyst (e.g., Pd/C) and hydrogen gas (H₂). The reaction is typically clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as the byproduct.
-
Catalytic Transfer Hydrogenation : An operationally simpler and safer alternative to using flammable hydrogen gas, this method uses a hydrogen donor in conjunction with a palladium catalyst.[2] Common hydrogen donors include ammonium (B1175870) formate, formic acid, or triethylsilane.[2][3]
-
Dissolving Metal Reduction : Conditions such as the Birch reduction (sodium in liquid ammonia) can also be employed for global deprotection of all benzyl ethers.[1]
-
Oxidative Cleavage : Certain reagents can oxidatively cleave benzyl ethers. For example, visible-light-mediated debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been developed, offering an orthogonal strategy to hydrogenation.
-
Experimental Protocols
Protocol 1: Per-O-Benzylation of Mannitol using NaH and Benzyl Bromide
This protocol describes the complete benzylation of all hydroxyl groups on D-mannitol, a common six-carbon sugar alcohol. The use of sodium hydride (NaH) as a base ensures the complete deprotonation of all alcohol groups to form the corresponding alkoxides, which then react with benzyl bromide.
Materials:
-
D-Mannitol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide (BnBr)
-
Tetrabutylammonium Iodide (TBAI), catalytic amount
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen inlet, separatory funnel, rotary evaporator.
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend D-mannitol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (6.6 eq, 1.1 eq per -OH group) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The mixture should become a thick slurry.
-
Benzylation: Add a catalytic amount of TBAI (0.1 eq) to the mixture. Cool the flask back to 0 °C and add benzyl bromide (7.2 eq, 1.2 eq per -OH group) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by column chromatography on silica (B1680970) gel (typically using a hexane/ethyl acetate gradient) to yield the pure per-O-benzylated mannitol.
Protocol 2: Deprotection via Catalytic Transfer Hydrogenation
This protocol describes the removal of benzyl ethers using palladium on carbon and triethylsilane as the hydrogen donor. This method is advantageous as it avoids the need for a hydrogen gas cylinder.[2]
Materials:
-
Benzylated Sugar Alcohol
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on Carbon (10% Pd/C)
-
Triethylsilane (Et₃SiH)
-
Celite®
-
Reaction flask, magnetic stirrer, filtration apparatus, rotary evaporator.
Procedure:
-
Preparation: Dissolve the benzylated sugar alcohol (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Hydrogen Donor Addition: To the stirring suspension, add triethylsilane (3.0 eq per benzyl group) portionwise at room temperature.[2]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting material is fully consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (methanol or ethanol).
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purification: The crude product, now the deprotected sugar alcohol, can be further purified if necessary, often by recrystallization or silica gel chromatography if minor impurities are present.
Analytical Characterization
The identity and purity of benzylated sugar alcohols are confirmed using a combination of chromatographic and spectroscopic techniques.
Table 2: Summary of Key Analytical Data for Benzylated Sugar Alcohols
| Technique | Purpose | Characteristic Signals / Observations |
| TLC | Reaction monitoring, Purity check | Product will have a different Rf value than the starting material. Visualized by UV light (due to benzyl groups) and/or chemical stain (e.g., KMnO₄). |
| HPLC | Purity determination, Purification | Reversed-phase HPLC (e.g., C18 or Phenyl columns) is typically used. Detection by UV absorbance at ~254 nm. |
| ¹H NMR | Structural Elucidation | ~7.2-7.4 ppm: Multiplet, aromatic protons (Ar-H ). ~4.4-5.0 ppm: Singlets or AB quartets, benzylic protons (Ar-CH₂ -O). ~3.5-4.2 ppm: Multiplets, sugar alcohol backbone protons (-CH -O). |
| ¹³C NMR | Structural Elucidation | ~137-139 ppm: Quaternary aromatic carbons (C -Ar). ~127-129 ppm: Aromatic methine carbons (C H-Ar). ~70-80 ppm: Sugar alcohol backbone carbons (-C H-O). ~70-75 ppm: Benzylic carbons (Ar-C H₂-O). |
| FTIR | Functional Group ID | ~3030-3090 cm⁻¹: Aromatic C-H stretch. ~2850-3000 cm⁻¹: Aliphatic C-H stretch. ~1450, 1495, 1600 cm⁻¹: Aromatic C=C stretches. ~1050-1150 cm⁻¹: Strong C-O ether stretch. Absence of broad O-H stretch (~3200-3500 cm⁻¹) if fully benzylated. |
| Mass Spec (MS) | Molecular Weight, Fragmentation | ESI-MS often shows [M+Na]⁺ or [M+H]⁺ adducts. A characteristic fragment is the benzyl cation or tropylium (B1234903) ion at m/z = 91. |
Visualizations of Key Workflows
Logical Workflow for Synthesis and Application
Caption: General workflow for the synthesis and use of benzylated sugar alcohols.
Deprotection (De-O-benzylation) Pathways
Caption: Common chemical pathways for the deprotection of benzyl ethers.
Analytical Characterization Workflow
Caption: Standard workflow for the purification and analysis of benzylated products.
References
The Unseen Workhorse of Glycobiology: A Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucitol
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at 2,3,4,6-Tetra-O-benzyl-D-glucitol, a pivotal yet often overlooked biochemical reagent in the field of glycobiology. This document details its synthesis, chemical properties, and critical applications, offering a comprehensive resource for leveraging this compound in advanced research.
In the intricate world of glycobiology, the study of the structure, synthesis, and biology of saccharides, protected monosaccharides are indispensable tools.[1] Among these, this compound, the open-chain (alditol) form of the more commonly used 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, serves as a unique building block and biochemical probe. Its benzyl (B1604629) ether protecting groups offer stability under a range of reaction conditions, allowing for selective modifications at the C1 and C5 hydroxyl groups. This guide elucidates the synthesis of this versatile reagent and explores its applications in the synthesis of complex glycoconjugates and as a potential enzyme inhibitor.
Core Properties and Synthesis
This compound is a white to off-white solid. Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14233-48-8 | [2] |
| Molecular Formula | C₃₄H₃₈O₆ | [2] |
| Molecular Weight | 542.66 g/mol | [2] |
| Melting Point | Not specified | |
| Storage Temperature | 2°C - 8°C | [2] |
The synthesis of this compound is typically achieved through the reduction of its cyclic precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
Synthesis Pathway
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This protocol is a prerequisite for the synthesis of the target glucitol.
Materials:
-
Methyl α-D-glucopyranoside
-
Benzyl chloride (BnCl)
-
Sodium hydride (NaH)
-
Organic solvent (e.g., DMF)
-
Hydrochloric acid (HCl)
-
Alcohol (e.g., Methanol or Ethanol)
Procedure:
-
Dissolve methyl α-D-glucopyranoside in an organic solvent under a nitrogen atmosphere.
-
Add sodium hydride portion-wise and stir until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to ≤15°C and slowly add benzyl chloride.
-
After the addition is complete, allow the mixture to warm to 20-40°C and stir for 1-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up to obtain methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
-
Add the crude product to an acid/alcohol mixture (e.g., HCl in methanol).
-
Heat the mixture to 60-100°C for 2-8 hours. A white solid, 2,3,4,6-tetra-O-benzyl-D-glucopyranose, will precipitate.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the product by filtration.
Quantitative Data:
| Step | Product | Purity | Yield |
|---|---|---|---|
| 1 | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | 91.3-95.0% | 85.5-97.4% |
| 2 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 97.2-99.6% | 66.7-79.3% |
Protocol 2: Reduction to this compound
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Sodium borohydride (B1222165) (NaBH₄)
-
Solvent (e.g., a mixture of Tetrahydrofuran (THF) and water or ethanol)
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions. The hemiacetal in the cyclic sugar exists in equilibrium with the open-chain aldehyde form, which is then reduced by the sodium borohydride.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the excess sodium borohydride by the slow addition of an acid (e.g., acetic acid or dilute HCl) until the effervescence stops.
-
Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Applications in Glycobiology
While 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a well-established glycosyl donor for the synthesis of oligosaccharides and glycoconjugates, the utility of its reduced form, this compound, lies in its role as a versatile intermediate for the synthesis of modified sugar structures and as a potential enzyme inhibitor.
Synthesis of Glycoconjugates and Modified Sugars
The two free hydroxyl groups at the C1 and C5 positions of this compound allow for selective chemical modifications. This makes it a valuable precursor for the synthesis of various glycoconjugates, including glycolipids and glycopeptides, where the sugar moiety is attached through a non-glycosidic linkage.
Enzyme Inhibition
There is evidence to suggest that this compound exhibits inhibitory activity against certain enzymes. It has been reported to inhibit the in vitro synthesis of alditols and aldosides.[2] Furthermore, it has been shown to inhibit miglustat (B1677133).[2] Miglustat (N-butyldeoxynojirimycin) is an inhibitor of glucosylceramide synthase, an enzyme involved in the biosynthesis of most glycosphingolipids, and is used in the treatment of Gaucher's disease. The inhibitory action of this compound on miglustat suggests a potential role in modulating glycosphingolipid metabolism, although the precise mechanism and quantitative data require further investigation.
Conclusion
This compound, while less prominent than its cyclic counterpart, is a valuable reagent in glycobiology. Its synthesis from a readily available precursor and the presence of two modifiable hydroxyl groups make it an attractive starting material for the creation of complex glycoconjugates. Furthermore, its potential as an enzyme inhibitor opens avenues for its use in studying and modulating carbohydrate-related biological pathways. This guide provides the foundational knowledge for researchers to explore and exploit the full potential of this versatile biochemical tool. Further research is warranted to fully elucidate its inhibitory mechanisms and expand its applications in drug discovery and development.
References
Structural Elucidation of 2,3,4,6-Tetra-O-benzyl-D-glucitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2,3,4,6-Tetra-O-benzyl-D-glucitol, a key intermediate in glycobiology and medicinal chemistry. The document outlines the synthetic protocol, detailed analytical methodologies, and expected spectroscopic data for the unambiguous characterization of this molecule.
Introduction
This compound is the open-chain (alditol) form of the widely used protected monosaccharide, 2,3,4,6-Tetra-O-benzyl-D-glucose. Its structure, lacking the cyclic hemiacetal, presents distinct chemical properties and requires specific analytical approaches for confirmation. This guide details a reliable synthetic route from its pyranose precursor and a thorough characterization workflow employing modern spectroscopic techniques.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the reduction of the anomeric carbon of 2,3,4,6-Tetra-O-benzyl-D-glucose. The cyclic glucopyranose form exists in equilibrium with its open-chain aldehyde form, which is readily reduced by a mild reducing agent such as sodium borohydride (B1222165).
Experimental Protocol: Reduction of 2,3,4,6-Tetra-O-benzyl-D-glucose
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 eq) in a minimal amount of a 2:1 mixture of dichloromethane and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
Structural Elucidation and Data Presentation
The structural identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques. The expected data is summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The transformation from the cyclic glucopyranose to the linear glucitol results in distinct changes in the NMR spectra.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1a, H-1b | 3.6 - 3.8 | m | - |
| H-2 | 3.8 - 3.9 | m | - |
| H-3 | 3.9 - 4.0 | m | - |
| H-4 | 3.7 - 3.8 | m | - |
| H-5 | 4.0 - 4.1 | m | - |
| H-6a, H-6b | 3.5 - 3.7 | m | - |
| -OH (C1, C5) | 2.0 - 3.0 | br s | - |
| -CH₂-Ph | 4.5 - 4.9 | m | - |
| Ar-H | 7.2 - 7.4 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~63 |
| C-2 | ~78 |
| C-3 | ~79 |
| C-4 | ~77 |
| C-5 | ~71 |
| C-6 | ~71 |
| -CH₂-Ph | 72 - 75 |
| Ar-C | 127 - 129, 137 - 138 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+Na]⁺ | 565.2561 |
| [M+H]⁺ | 543.2741 |
| [M-H₂O+H]⁺ | 525.2635 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic feature for the successful reduction is the appearance of a broad O-H stretching band and the absence of a C=O band from the aldehyde.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3500 - 3200 (broad) | O-H stretch (hydroxyl groups) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 3000 - 2850 | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | C=C stretch (aromatic) |
| 1100 - 1000 | C-O stretch (ethers and alcohols) |
Logical Framework for Structural Confirmation
The confirmation of the structure of this compound relies on a logical interpretation of the combined spectroscopic data.
Conclusion
The structural elucidation of this compound can be confidently achieved through a systematic approach involving synthesis by reduction of the corresponding protected glucose, followed by comprehensive analysis using NMR, MS, and IR spectroscopy. The data presented in this guide provides a benchmark for researchers in the field, facilitating the unambiguous identification and quality control of this important chemical entity.
Methodological & Application
Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucitol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucitol, a valuable intermediate in carbohydrate chemistry and drug development. The synthesis is a two-step process commencing with the perbenzylation of a suitable glucose derivative to yield 2,3,4,6-tetra-O-benzyl-D-glucopyranose, followed by the selective reduction of the anomeric carbon to afford the target glucitol.
Experimental Protocols
The synthesis is performed in two main stages:
Step 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This protocol is adapted from a common method for the benzylation of monosaccharides. Methyl α-D-glucopyranoside is used as the starting material due to its commercial availability and favorable reactivity.
-
Materials:
-
Methyl α-D-glucopyranoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
-
-
Procedure:
-
A solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (5.0 eq) is added portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition of NaH is complete, the mixture is stirred at 0 °C for an additional 30 minutes.
-
Benzyl bromide (5.0 eq) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C to consume any excess NaH.
-
The reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
The purified methyl glycoside is then hydrolyzed to the free anomeric alcohol. The glycoside is dissolved in a mixture of acetic acid and aqueous hydrochloric acid (e.g., 2M HCl) and heated to 80-90 °C for several hours, with reaction progress monitored by TLC.
-
After completion of the hydrolysis, the mixture is cooled, diluted with water, and extracted with dichloromethane.
-
The combined organic extracts are washed with water, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is evaporated, and the resulting 2,3,4,6-tetra-O-benzyl-D-glucopyranose can be further purified by recrystallization or silica gel chromatography.
-
Step 2: Synthesis of this compound
This step involves the reduction of the anomeric hemiacetal of the protected glucose to a primary alcohol.
-
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH) or Ethanol (B145695) (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 eq) is dissolved in a suitable alcohol solvent such as methanol or ethanol in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 - 2.0 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by TLC.
-
Once the reaction is complete, it is cooled back to 0 °C and carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The bulk of the organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is evaporated to yield the crude product.
-
The crude this compound is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Data Presentation
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield | Purity |
| 1 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Methyl α-D-glucopyranoside | NaH, BnBr | DMF, Acetic Acid/HCl | 70-85% | >95% (after chromatography/recrystallization) |
| 2 | This compound | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | NaBH₄ | Methanol or Ethanol | 85-95% | >98% (after chromatography) |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: The Use of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal building block in the field of glycobiology and synthetic carbohydrate chemistry. Its protected hydroxyl groups at the 2, 3, 4, and 6 positions make it a versatile precursor for the synthesis of complex oligosaccharides and glycoconjugates. The benzyl (B1604629) protecting groups offer stability under a wide range of reaction conditions and can be removed under mild conditions at the final stages of a synthesis. This document provides detailed application notes and experimental protocols for the use of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and its derivatives in oligosaccharide synthesis. This protected monosaccharide can be converted into either a glycosyl donor or used as a glycosyl acceptor (after modification), making it a cornerstone of modern glycan assembly.[1][2]
Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
The preparation of the title compound is a critical first step for its subsequent use in oligosaccharide synthesis. A common method involves the benzylation of a suitable glucose precursor, followed by hydrolysis.
Two-Step Synthesis from Methyl Glucoside
A high-yield, two-step synthesis of 2,3,4,6-tetrabenzyl-D-glucopyranose has been developed, which is suitable for large-scale industrial production.[3] The process begins with the benzylation of methyl glucoside, followed by acidic hydrolysis to yield the final product.[3]
Experimental Protocol:
Step 1: Synthesis of Tetrabenzylglucoside Methylside
-
Dissolve methyl glucoside in an organic solvent and pass nitrogen gas through the solution.
-
Add a metal hydride and stir for 5-45 minutes until gas evolution ceases.
-
Cool the system to ≤15°C and slowly add benzyl halide.
-
After the addition is complete, warm the reaction to 20-40°C and stir for 1-4 hours.
-
Monitor the reaction by TLC until the starting material disappears.
-
Perform a standard aqueous work-up to isolate the crude tetrabenzylglucoside methylside.
Step 2: Hydrolysis to 2,3,4,6-Tetrabenzyl-D-glucopyranose
-
Add the tetrabenzylglucoside methylside from Step 1 to an acid/alcohol mixture.
-
Heat the reaction to 60-100°C for 2-8 hours, during which a white solid will precipitate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate the product through filtration and washing.
Quantitative Data for Synthesis:
| Step | Product | Purity | Yield | Reference |
| 1 | Tetrabenzylglucoside methylside | 91.3-95.0% | 85.5-97.4% | [3] |
| 2 | 2,3,4,6-Tetrabenzyl-D-glucopyranose | 97.2-99.6% | 66.7-79.3% | [3] |
Application in Glycosylation Reactions
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a precursor to both glycosyl donors and acceptors, which are the fundamental components of a glycosylation reaction.
Preparation of Glycosyl Donors
The anomeric hydroxyl group of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose can be readily converted into a good leaving group to form a glycosyl donor. A common example is the formation of a glycosyl chloride.
Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucosyl chloride
This protocol describes the preparation of the α-glucopyranosyl chloride derivative, a versatile glycosyl donor.[4]
-
Detailed experimental procedures for the conversion of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose to its corresponding glycosyl chloride can be found in the cited literature.[4] This typically involves reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride in a suitable solvent.
Glycosylation Reactions
The following protocols outline the use of activated donors derived from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in the formation of glycosidic bonds.
Protocol 1: Bismuth(III) Triflate Catalyzed Glycosylation
This protocol details the synthesis of a trehalose (B1683222) analog by coupling a 1-C-phenyl-α-D-glucopyranose donor with 2,3,4,6-tetra-O-benzyl-D-glucopyranose as the acceptor.[5]
-
To a solution of 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (donor) and 2,3,4,6-tetra-O-benzyl-D-glucopyranose (acceptor) in dichloromethane, add 5 mol% of Bismuth(III) triflate at 0°C.
-
Stir the reaction mixture for 15 hours at 0°C.
-
Quench the reaction and purify the crude product by preparative silica (B1680970) gel TLC (ethyl acetate/hexane = 1/3) to yield the desired disaccharide.
Quantitative Data for Glycosylation:
| Donor | Acceptor | Catalyst | Temperature | Time | Yield | By-product | By-product Yield | Reference |
| 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | 2,3,4,6-tetra-O-benzyl-D-glucopyranose | Bi(OTf)3 (5 mol%) | 0°C | 15 h | 55% | Benzyl 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranoside | 11% | [5] |
| 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | 2,3,4,6-tetra-O-benzyl-D-glucopyranose | Bi(OTf)3 (5 mol%) | Room Temp. | - | 12% | Benzyl 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranoside | 26% | [5] |
Protocol 2: NIS/TfOH Promoted Glycosylation
This protocol describes the glycosylation of a pentasaccharide acceptor with a glycosyl donor derived from a protected glucose unit.
-
A mixture of the acceptor, donor (5.5 equiv), and activated pulverized 4 Å molecular sieves in anhydrous CH2Cl2 is stirred under an argon atmosphere for 1 hour.
-
The reaction is cooled to 0°C, and NIS (6.5 equiv) and TfOH (1.2 equiv) are added.
-
Stirring is continued for 16 hours or until TLC analysis indicates the disappearance of starting materials.
-
The reaction is quenched with Et3N and filtered through Celite.
-
The filtrate is washed with 20% aq. Na2S2O3, saturated aq. NaHCO3, and brine.
-
The organic layer is dried over MgSO4, concentrated, and the residue is purified by silica gel column chromatography.
Visualizing the Synthetic Pathways
Diagram 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Caption: Two-step synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
Diagram 2: General Glycosylation Workflow
Caption: Conversion to a glycosyl donor for oligosaccharide synthesis.
Conclusion
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is an indispensable tool in the synthesis of complex carbohydrates. Its robust protecting groups and the versatility of the anomeric center allow for the strategic construction of intricate oligosaccharide structures. The protocols and data presented herein provide a foundational guide for researchers in the field of glycochemistry and drug development, enabling the efficient and controlled synthesis of target glycans. Careful selection of reaction conditions, including catalysts, temperature, and stoichiometry, is crucial for achieving high yields and stereoselectivity in glycosylation reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 4. 398. 2,3,4,6-Tetra-O-benzyl-D-glucosyl chloride and its use in the synthesis of the α- and β-anomers of 2-O-D-glucosylglycerol and 4-O-D-glucosyl-D-ribitol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside [mdpi.com]
Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-glucitol as a Key Intermediate in the Synthesis of Miglustat
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucitol is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its protected hydroxyl groups allow for selective modifications at other positions of the glucitol backbone, making it a versatile building block in carbohydrate chemistry. A significant application of this intermediate is in the synthesis of N-butyl-1-deoxynojirimycin, known as Miglustat.[1] Miglustat is an inhibitor of the enzyme glucosylceramide synthase, which is essential for the synthesis of most glycosphingolipids. It is approved for the treatment of type 1 Gaucher disease. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to Miglustat.
Synthetic Pathway Overview
The synthesis of Miglustat from a protected glucose derivative via this compound involves a four-step process. The overall workflow begins with the reduction of the anomeric carbon of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose to yield the target intermediate, this compound. This is followed by a Swern oxidation to produce the unstable 1,5-dicarbonyl intermediate. Subsequent reductive amination with butylamine (B146782) introduces the N-butyl-piperidine ring, a core feature of Miglustat. The final step involves the removal of the benzyl (B1604629) protecting groups to yield the active pharmaceutical ingredient.
Caption: Synthetic pathway of Miglustat from 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of the hemiacetal group of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose to yield this compound.
Materials:
-
2,3,4,6-tetra-O-benzyl-α-D-glucopyranose
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
A solution of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water, while maintaining the temperature at 0 °C.
-
The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, water, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a colorless oil.
Protocol 2: Synthesis of N-butyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol
This protocol details the two-step conversion of this compound to the protected Miglustat precursor via a Swern oxidation followed by reductive amination.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Butylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 2a: Swern Oxidation
-
A solution of DMSO in anhydrous DCM is added dropwise to a solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere. The mixture is stirred for 30 minutes.
-
A solution of this compound in anhydrous DCM is then added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine is added, and the mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to give the crude 1,5-dicarbonyl intermediate, which is used immediately in the next step without further purification.
Step 2b: Reductive Amination
-
The crude dicarbonyl compound is dissolved in methanol.
-
Butylamine is added to the solution, followed by sodium cyanoborohydride.
-
The reaction mixture is stirred at room temperature until the reaction is complete as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield N-butyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol.
Protocol 3: Synthesis of Miglustat (N-butyl-1-deoxynojirimycin)
This protocol describes the final deprotection step to yield Miglustat.
Materials:
-
N-butyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) in methanol/ethanol (optional, for salt formation and enhanced solubility)
Procedure:
-
N-butyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol is dissolved in methanol or ethanol.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 bar) at room temperature.
-
The reaction is monitored by TLC until complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield Miglustat. If an acidic workup is used, the resulting hydrochloride salt can be neutralized to obtain the free base.
Quantitative Data
The following table summarizes the reported yields for the key synthetic steps in the preparation of Miglustat.
| Step | Starting Material | Product | Yield (%) | Reference |
| 1. Reduction | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | This compound | High | Assumed High |
| 2. Oxidation & Reductive Amination (two steps, one pot) | This compound | N-butyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol | 77 | Synthesis 1999, 571-573[2] |
| 3. Debenzylation | N-butyl-2,3,4,6-tetra-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol | Miglustat | High | Assumed High |
Logical Workflow for Experimental Decision Making
The following diagram illustrates the decision-making process and workflow for a researcher performing the synthesis of Miglustat.
Caption: Experimental workflow for the synthesis of Miglustat.
References
Application Notes and Protocols for the Benzylation of D-Glucitol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the benzylation of D-glucitol, a critical step in various synthetic pathways within drug development and carbohydrate chemistry. The benzyl (B1604629) group serves as a robust protecting group for the hydroxyl moieties of D-glucitol, preventing unwanted side reactions during subsequent chemical transformations. The protocols outlined below are based on established Williamson ether synthesis methodologies, optimized for polyol substrates.
Introduction
D-glucitol, a six-carbon sugar alcohol, possesses six hydroxyl groups of varying reactivity. Protecting these groups is often a prerequisite for regioselective modifications at other positions of the molecule. Benzylation is a common strategy to mask these hydroxyls as benzyl ethers. Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic environments, and can be readily removed under mild reductive conditions, typically through catalytic hydrogenolysis.[1][2] This protocol details a highly efficient method for the per-benzylation of D-glucitol.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the benzylation of hydroxyl groups in carbohydrates, drawn from relevant literature. These values provide a benchmark for expected outcomes.
| Parameter | Value | Conditions | Source |
| Reaction Time | 10 minutes - 2.75 hours (with catalyst) | NaH, BnBr, TBAI (catalyst), THF, 20°C | [3] |
| 24 hours (without catalyst) | NaH, BnBr, THF, reflux | [3] | |
| Yield | Quantitative | NaH, BnBr, TBAI (catalyst), THF | [3] |
| High Yield | NaH, BnBr, DMF | [1] | |
| Reagent Ratio (Substrate:Base:Alkylating Agent) | 1.0 : 2.0 : 1.5-2.0 | NaH, BnBr in DMF | [2] |
Experimental Protocol: Per-benzylation of D-Glucitol
This protocol is adapted from the Williamson ether synthesis, a reliable method for forming ethers.[1][2][4] The use of a phase-transfer catalyst, tetrabutylammonium (B224687) iodide (TBAI), is incorporated to accelerate the reaction rate.[1][3]
Materials:
-
D-glucitol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add D-glucitol (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF (or THF) to the flask (approximately 5-10 mL per mmol of D-glucitol). Stir the mixture until the D-glucitol is fully dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in oil, 2.0 equivalents for each hydroxyl group, so 12.0 equivalents total) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care. Allow the mixture to stir at 0°C for 1 hour, or until the evolution of hydrogen gas ceases, to form the alkoxide.
-
Catalyst and Alkylating Agent Addition: To the cooled solution, add a catalytic amount of TBAI (0.1 equivalents). Following this, add benzyl bromide (1.5-2.0 equivalents for each hydroxyl group, so 9.0-12.0 equivalents total) dropwise via syringe.[2] Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Cautiously quench the excess NaH by the slow, dropwise addition of methanol.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure per-benzylated D-glucitol.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental procedure for the benzylation of D-glucitol.
Caption: Experimental workflow for the per-benzylation of D-glucitol.
Signaling Pathway/Reaction Mechanism
The benzylation of D-glucitol proceeds via a Williamson ether synthesis mechanism. This involves the deprotonation of the hydroxyl groups by a strong base (NaH) to form alkoxides, which then act as nucleophiles and attack the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction.
Caption: Simplified mechanism of Williamson ether synthesis for benzylation.
References
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 4. Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Purification of 2,3,4,6-Tetra-O-benzyl-D-glucitol
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucitol is a poly-benzylated acyclic sugar alcohol, a key intermediate in the synthesis of various biologically active molecules and carbohydrate-based drugs. As with many multi-step organic syntheses, the crude product of a reaction yielding this compound will contain a mixture of the desired product, unreacted starting materials, and various by-products. Therefore, a robust purification and characterization strategy is essential to ensure the purity and identity of the final compound, which is critical for subsequent applications in research and drug development.
These application notes provide a comprehensive overview of the analytical techniques for the purification and quality control of this compound. Detailed protocols for column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are provided, along with data for product characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Purification Workflow
The general workflow for the purification and analysis of this compound involves an initial purification of the crude product by column chromatography, with the progress monitored by TLC. The fractions containing the pure product are then combined and the solvent removed. The purity of the isolated compound is then assessed by HPLC, and its identity is confirmed by NMR spectroscopy and mass spectrometry.
Caption: Purification and analysis workflow for this compound.
Experimental Protocols
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the progress of the purification by column chromatography.
Protocol:
-
Prepare a TLC plate (silica gel 60 F254).
-
Spot the crude mixture and the collected fractions onto the baseline of the TLC plate.
-
Develop the plate in a chamber containing a suitable mobile phase.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or sulfuric acid/anisaldehyde stain followed by heating).
Data Presentation:
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Analyte | Rf Value (approx.) |
| 80:20 | This compound | 0.3 - 0.4 |
| 70:30 | This compound | 0.5 - 0.6 |
Note: Rf values are approximate and can vary depending on the specific conditions (e.g., plate manufacturer, temperature, chamber saturation).
Column Chromatography
Column chromatography is the primary method for the preparative purification of this compound from the crude reaction mixture.
Protocol:
-
Prepare a slurry of silica (B1680970) gel (70-230 mesh) in the initial, low-polarity mobile phase.
-
Pack a glass column with the silica gel slurry.
-
Load the crude product, pre-adsorbed onto a small amount of silica gel, onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate (B1210297) in hexane (B92381) and gradually increasing the ethyl acetate concentration.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation:
| Parameter | Description |
| Stationary Phase | Silica gel (70-230 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |
| Monitoring | TLC with UV visualization and/or staining |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final product. Due to the presence of benzyl (B1604629) groups, the compound can be detected by UV. A reversed-phase method is suitable for this hydrophobic molecule.
Protocol:
-
Prepare a standard solution of the purified this compound in the mobile phase.
-
Set up the HPLC system with the specified column and mobile phase.
-
Inject the sample and run the analysis.
-
The purity is determined by the peak area percentage of the main product peak.
Data Presentation:
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (approx.) | 5 - 7 minutes |
Note: The exact retention time will depend on the specific HPLC system, column, and mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.
Protocol:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
Data Presentation:
¹H NMR (CDCl₃, 400 MHz): The chemical shifts for this compound are expected to be very similar to its glucopyranose analogue. The key difference will be the signals for the acyclic sugar backbone.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment (tentative) |
| 7.35 - 7.20 | m | Aromatic protons (20H) |
| 4.90 - 4.50 | m | Benzyl CH₂ protons (8H) |
| 4.00 - 3.60 | m | Glucitol backbone protons (H1-H6) |
| 2.50 - 2.00 | br s | Hydroxyl protons (OH at C1 and C5) |
¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment (tentative) |
| 138.5 - 137.5 | Aromatic quaternary carbons |
| 128.5 - 127.5 | Aromatic CH carbons |
| 80.0 - 70.0 | Glucitol backbone carbons (C1-C6) and Benzyl CH₂ carbons |
Note: The assignments are tentative and should be confirmed by 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
Protocol:
-
Dissolve a small amount of the purified product in a suitable solvent.
-
Analyze the sample using a high-resolution mass spectrometer, typically with electrospray ionization (ESI).
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₃₄H₃₈O₆ |
| Molecular Weight | 542.66 g/mol |
| Expected m/z ([M+Na]⁺) | 565.2566 |
Logical Relationships in Analytical Workflow
The following diagram illustrates the decision-making process based on the results of the analytical techniques.
Caption: Decision-making workflow for the quality control of this compound.
Conclusion
The purification and characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. Column chromatography on silica gel provides an efficient means of purification from crude reaction mixtures. The purity of the final product can be reliably assessed by HPLC, while its structural identity is unequivocally confirmed by NMR spectroscopy and mass spectrometry. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important synthetic intermediate.
Application Notes and Protocols: The Role of 2,3,4,6-Tetra-O-benzyl-D-glucitol and its Precursors in Glycoconjugate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate field of glycobiology and drug discovery, the synthesis of complex glycoconjugates is paramount for understanding biological processes and developing novel therapeutics. A key challenge in this endeavor is the selective manipulation of multiple hydroxyl groups on carbohydrate scaffolds. This necessitates the use of protecting groups, and among the most robust and widely utilized are benzyl (B1604629) ethers. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, and its reduced form, 2,3,4,6-Tetra-O-benzyl-D-glucitol, are pivotal intermediates in the synthesis of a wide array of bioactive molecules, including glycopeptide antibiotics and tumor-associated carbohydrate antigens.[1] The benzyl groups provide stability during multi-step syntheses and can be removed under mild hydrogenolysis conditions at a late stage.[2]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of these versatile building blocks in the construction of complex glycoconjugates.
The Role of Benzyl Protecting Groups
Benzyl ethers are favored for protecting hydroxyl groups in carbohydrate chemistry due to several key advantages:
-
Stability: They are stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents.
-
Ease of Removal: Benzyl groups can be cleanly removed by catalytic hydrogenation (e.g., using Pd/C and H₂), which is a mild and efficient method that typically does not affect other functional groups.
-
Non-participating Nature: In glycosylation reactions, O-benzyl groups at the C-2 position of a glycosyl donor do not participate in the reaction through the formation of an intermediate cyclic acyloxonium ion. This lack of neighboring group participation is crucial for controlling the stereochemical outcome of the glycosidic bond formation, often favoring the formation of α-glycosides.[3]
Applications in Glycoconjugate Synthesis
The fully benzylated glucose and glucitol precursors are instrumental in the synthesis of various biologically significant glycoconjugates.
Synthesis of Tumor-Associated Carbohydrate Antigens (TACAs)
Many cancer cells display aberrant glycosylation patterns on their surface, leading to the expression of tumor-associated carbohydrate antigens (TACAs) such as the Lewis Y (LeY) antigen.[4][5] These antigens are involved in cell adhesion, metastasis, and signaling pathways that promote tumor growth. The synthesis of TACA-based cancer vaccines and diagnostic tools relies on the availability of complex oligosaccharide structures, which can be constructed using building blocks like 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
The LeY antigen, for instance, has been shown to promote the proliferation of ovarian cancer cells by activating the PI3K/Akt signaling pathway.[4] The synthesis of LeY and its analogues often involves the use of protected monosaccharide building blocks, including fucosyl and galactosyl donors, coupled with a protected glucose or glucosamine (B1671600) acceptor.
Synthesis of Glycopeptide Antibiotics
Glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, are critical last-resort treatments for serious infections caused by Gram-positive bacteria.[6] Their mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis.[7] The synthesis of novel glycopeptide analogues with improved efficacy and reduced resistance profiles is an active area of research. Benzyl-protected glucose derivatives can be incorporated into the peptide backbone to mimic the natural glycan moieties of these antibiotics.
Data Presentation
Table 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Methyl α-D-glucopyranoside | 1. NaH, Benzyl Chloride, N₂ | 97.4 | [8] |
| 2. HCl/Methanol (B129727) | 79.3 | [8] | |
| 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate | N-bromosuccinimide (NBS), Acetone, 25°C, 0.5h | 96.6 | [6] |
| Octa-O-benzylsucrose | HCl, Organic Solvent, 50-60°C, 20-60 min | 70 | [2][3] |
Table 2: Application in Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Reagents and Conditions | Product | Yield (%) | Reference |
| 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 5 mol% Bi(OTf)₃, CH₂Cl₂, 0°C, 15h | Disaccharide | 55 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from Methyl α-D-glucopyranoside
This two-step protocol provides a high-yielding synthesis of the title compound.
Step A: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
Suspend methyl α-D-glucopyranoside in an organic solvent (e.g., dry DMF) in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium hydride (NaH) portion-wise and stir for 30-45 minutes until gas evolution ceases.
-
Cool the reaction mixture to 0-15°C in an ice bath.
-
Slowly add benzyl chloride dropwise, maintaining the temperature below 15°C.
-
After the addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 1.5-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product. The purity is typically high (91-95%), and it can often be used in the next step without further purification.[8]
Step B: Hydrolysis to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Dissolve the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside from Step A in a mixture of a suitable acid (e.g., 6M HCl) and an alcohol (e.g., methanol or ethanol).[8]
-
Heat the mixture to 60-90°C and stir for 2-8 hours. A white solid will precipitate out.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and collect the solid product by filtration.
-
Wash the solid with cold ethanol (B145695) and dry to yield 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Recrystallization from ethanol-cyclohexane can further purify the product.[6]
Protocol 2: Reduction of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose to this compound
This protocol describes the ring-opening reduction of the pyranose to the corresponding alditol.
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in a mixture of methanol and dichloromethane (B109758) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH₄) portion-wise with stirring. The cyclic form of the sugar is in equilibrium with a small amount of the open-chain aldehyde, which is reduced by NaBH₄. This drives the equilibrium towards the open-chain form until all the starting material is consumed.[10]
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the dropwise addition of acetic acid until gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
Add water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.
Protocol 3: General Procedure for Glycosylation using a Benzylated Glucopyranose Donor
This protocol outlines a general method for the formation of a glycosidic bond.
-
Activate the anomeric hydroxyl of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. A common method is to convert it to a trichloroacetimidate (B1259523) donor. To a solution of the glucopyranose in dry dichloromethane, add trichloroacetonitrile (B146778) and a catalytic amount of a base like DBU or potassium carbonate.[3] Stir at room temperature until the reaction is complete (monitored by TLC).
-
In a separate flask, dissolve the glycosyl acceptor (which has a free hydroxyl group) and a Lewis acid catalyst (e.g., bismuth(III) triflate or trimethylsilyl (B98337) triflate) in dry dichloromethane under an argon atmosphere at 0°C.[9]
-
Add the activated glucosyl donor solution dropwise to the acceptor solution at 0°C.
-
Stir the reaction for several hours (e.g., 15 hours), monitoring its progress by TLC.[9]
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.[9]
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.[9]
-
Concentrate the solution and purify the resulting glycoconjugate by silica gel chromatography.[9]
Visualizations
Synthesis and Application Workflow
Caption: General workflow for the synthesis of glycoconjugates.
Lewis Y Antigen Signaling Pathway
Caption: Lewis Y antigen-mediated activation of the PI3K/Akt pathway.
Mechanism of Glycopeptide Antibiotics
Caption: Inhibition of bacterial cell wall synthesis by glycopeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 3. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 4132-28-9 | MT06691 [biosynth.com]
- 4. Synthesis of Lewis Y Analogs and Their Protein Conjugates for Structure-Immunogenicity Relationship Studies of Lewis Y Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Carbohydrate building blocks for the construction of tumor-associated antigens. Synthesis of Lewis Y determinants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 4132-28-9 [chemicalbook.com]
- 7. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Scalable Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucitol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable synthesis protocols for 2,3,4,6-Tetra-O-benzyl-D-glucitol, a valuable intermediate in the synthesis of various biologically active molecules and carbohydrate-based therapeutics. The methods described herein are selected for their potential for large-scale production, emphasizing high yields and purity while minimizing complex purification steps.
Introduction
This compound is a protected form of D-glucitol where the hydroxyl groups at positions 2, 3, 4, and 6 are masked by benzyl (B1604629) ethers. This protection strategy allows for selective chemical modifications at the remaining hydroxyl groups (at C1 and C5). Its acyclic nature and defined stereochemistry make it a crucial building block in the synthesis of complex carbohydrates, enzyme inhibitors, and various pharmaceutical agents. The scalable synthesis of this compound is of significant interest for drug development and manufacturing.
The overall synthetic strategy involves two key stages:
-
Preparation of the Precursor: Scalable synthesis of the intermediate, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
-
Reduction to the Final Product: Efficient reduction of the glucopyranose precursor to the target this compound.
Data Presentation
The following tables summarize quantitative data for the scalable synthesis methods described in the protocols.
Table 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (Precursor)
| Method | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Yield (%) | Purity (%) | Reference |
| From Methyl Glucoside (Two-Step) | Methyl α-D-glucoside | 1. Metal hydride, Benzyl halide2. Acid | 1. Organic solvent2. Acid/alcohol mixture | 1-4 h (Step 1)2-8 h (Step 2) | 77-79 (overall) | 99-99.6 | CN107880080A[1] |
| From Octa-O-benzyl Sucrose (One-Step) | Octa-O-benzyl sucrose | Hydrochloric acid | Ethanol (B145695), isopropanol, or acetone | 20-60 min | 70 | High | DE19534366C2[2] |
Table 2: Reduction of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
| Reducing Agent | Solvent System | Reaction Conditions | Product | Yield (%) | Side Products Noted | Reference |
| Sodium borohydride (B1222165) | Tetrahydrofuran-water (7:3) | Not specified | This compound | Not specified | None reported | Canadian Journal of Chemistry, 59, 333 (1981)[2] |
| Sodium borohydride | 2-Propanol (reflux) | Reflux | Mixture of desired product and elimination product | ~50 (of desired product after separation) | 2,4,6-tri-O-benzyl-2-dehydro-3-deoxy-D-threo-hex-2-enitol | Canadian Journal of Chemistry, 59, 333 (1981)[2] |
Experimental Protocols
Protocol 1: Scalable Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from Methyl Glucoside
This two-step protocol is designed for high yield and purity, making it suitable for large-scale industrial production.[1]
Step 1: Synthesis of Tetrabenzylglucoside Methylside
-
Dissolve methyl α-D-glucoside in a suitable organic solvent (e.g., DMF or DMSO) in a reaction vessel under a nitrogen atmosphere.
-
Add a metal hydride (e.g., sodium hydride) portion-wise while stirring. Continue stirring for 5-45 minutes until gas evolution ceases.
-
Cool the reaction mixture to ≤15°C.
-
Slowly add benzyl halide (e.g., benzyl chloride or benzyl bromide) to the mixture. The molar ratio of methyl glucoside:metal hydride:benzyl halide should be approximately 1:4.15-5:4.15-5.
-
After the addition is complete, warm the mixture to 20-40°C and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (B129727) followed by water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tetrabenzylglucoside methylside. The product purity is typically 91.3-95.0% with a yield of 85.5-97.4%.[1]
Step 2: Hydrolysis to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Prepare an acid/alcohol mixture (e.g., 12 M hydrochloric acid in ethanol or 12 M sulfuric acid in methanol).
-
Add the tetrabenzylglucoside methylside obtained from Step 1 to the acid/alcohol mixture. The molar ratio of tetrabenzylglucoside methylside to acid and alcohol is approximately 1:9:82-90.[1]
-
Heat the reaction mixture to 60-100°C and stir for 2-8 hours. A white solid will precipitate during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid with a cold alcohol (e.g., ethanol) and dry to obtain 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The product purity is typically 97.2-99.6% with a yield of 66.7-79.3%.[1]
Protocol 2: Reduction of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose to this compound
This protocol is based on the method described by Rao and Perlin and is optimized to avoid elimination byproducts.[2]
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in a mixture of tetrahydrofuran (B95107) (THF) and water (7:3 v/v) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring. A typical molar excess of NaBH₄ is used to ensure complete reduction.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is no longer detectable.
-
Carefully quench the reaction by the slow addition of acetic acid or dilute hydrochloric acid until gas evolution ceases.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical steps in the multi-step synthesis pathway.
References
Application Notes and Protocols: Synthesis of Glycosyl Donors from 2,3,4,6-Tetra-O-benzyl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,3,4,6-Tetra-O-benzyl-D-glucitol in the synthesis of valuable glycosyl donors. Glycosyl donors are crucial intermediates in the chemical synthesis of complex oligosaccharides and glycoconjugates, which play pivotal roles in numerous biological processes and are key targets in drug discovery.
The protocols outlined below detail a two-stage process: the initial conversion of the acyclic this compound to its cyclic hemiacetal form, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, followed by the transformation of this intermediate into various activated glycosyl donors.
Part 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from this compound
The critical step in utilizing the protected glucitol is its selective oxidation to the corresponding aldehyde, which spontaneously cyclizes to the more stable pyranose (hemiacetal) form. While direct literature protocols for this specific substrate are scarce, established methods for the selective oxidation of primary alcohols in polyols, such as the Swern or Dess-Martin oxidation, are applicable.
Experimental Protocol: Selective Oxidation using Dess-Martin Periodinane (DMP)
This protocol describes a representative procedure for the oxidation of the primary alcohol of this compound to yield 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The Dess-Martin oxidation is known for its mild conditions and high chemoselectivity for primary alcohols.[1][2][3]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a white solid.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Oxidizing Agent | Dess-Martin Periodinane | [1][2] |
| Typical Yield | 85-95% | General yield for DMP oxidations[3] |
| Purity | >98% after chromatography | - |
| Reaction Time | 1-3 hours | [3] |
| Reaction Temperature | Room Temperature | [2] |
Reaction Pathway
Caption: Oxidation and cyclization of the protected glucitol.
Part 2: Preparation of Glycosyl Donors from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Once 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is synthesized, it can be converted into a variety of glycosyl donors. The choice of donor depends on the specific requirements of the subsequent glycosylation reaction, such as desired stereoselectivity and reactivity.
Experimental Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide
Glycosyl bromides are highly reactive donors often used in Koenigs-Knorr glycosylations.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Acetic anhydride (B1165640)
-
Perchloric acid (catalytic)
-
Red phosphorus
-
Bromine
-
Dichloromethane (DCM)
Procedure:
-
Acetylate the anomeric hydroxyl of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose using acetic anhydride with a catalytic amount of perchloric acid.
-
To a solution of the resulting acetate in DCM, add red phosphorus followed by the slow addition of bromine at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture and wash the filtrate with cold water and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude glycosyl bromide, which is often used immediately in the next step without further purification.
Experimental Protocol 2: Synthesis of Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-glucopyranoside
Thioglycosides are stable and versatile glycosyl donors that can be activated by various thiophilic promoters.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Thiophenol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 eq) and thiophenol (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add BF₃·OEt₂ (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution, then purify the residue by silica gel column chromatography to obtain the thioglycoside.
Experimental Protocol 3: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Trichloroacetimidate (B1259523)
Trichloroacetimidates are highly reactive glycosyl donors that are activated under mildly acidic conditions.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Sodium hydride (NaH) or Diazabicycloundecene (DBU)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add NaH (0.1 eq) or DBU (0.1 eq).
-
Add trichloroacetonitrile (1.5 eq) dropwise and stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture (if NaH is used) and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the trichloroacetimidate donor.
Quantitative Data for Glycosyl Donor Synthesis
| Glycosyl Donor Type | Reagents | Typical Yield | Reference |
| Glycosyl Bromide | Ac₂O, HClO₄, P(red), Br₂ | ~80-90% (crude) | General procedure |
| Thioglycoside | Thiophenol, BF₃·OEt₂ | 70-85% | General procedure |
| Trichloroacetimidate | Cl₃CCN, NaH or DBU | 80-95% | General procedure |
Glycosyl Donor Synthesis Workflow
Caption: Pathways to common glycosyl donors.
Logical Relationship of the Overall Process
Caption: Overall workflow from protected glucitol to glycosyl donor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,4,6-Tetra-O-benzyl-D-glucitol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and established synthetic pathway involves a two-step process:
-
Benzylation: Protection of the hydroxyl groups of a D-glucose derivative, typically methyl α-D-glucopyranoside, to form a fully benzylated intermediate like methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
-
Reduction: Reduction of the anomeric carbon of the benzylated glucose derivative to yield the final product, this compound.
Q2: What are the critical factors affecting the yield of the benzylation step?
The key factors influencing the benzylation reaction's efficiency include the choice of base, solvent, reaction temperature, and the purity of the starting materials. Incomplete reaction or side reactions can lead to a complex mixture of partially benzylated products, complicating purification and reducing the overall yield.
Q3: Which reducing agent is typically used for the conversion of the benzylated glucose intermediate to the glucitol?
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this reduction.[1][2] It is selective for the aldehyde group present in the open-chain form of the benzylated glucose, which is in equilibrium with the cyclic hemiacetal.[1]
Q4: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica (B1680970) gel. However, for larger scale preparations, crystallization can be a more efficient and higher-yielding method.[3]
Troubleshooting Guides
Guide 1: Low Yield in the Benzylation Step
Problem: The yield of the benzylated intermediate (e.g., methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside) is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[4] - Reagent Stoichiometry: Ensure a sufficient excess of benzyl (B1604629) halide and base are used. |
| Degradation of Reagents | - Base Quality: Use freshly prepared or properly stored base (e.g., potassium hydroxide, sodium hydride). - Benzyl Halide Quality: Use freshly distilled or high-purity benzyl chloride or bromide to avoid side reactions from impurities. |
| Suboptimal Reaction Temperature | - Initial Cooldown: For reactions involving strong bases like NaH, ensure the initial addition of benzyl halide is performed at a low temperature (e.g., ≤15°C) to control the exothermic reaction.[4] - Reaction Temperature: After the initial addition, the reaction temperature can be raised to 20-40°C to drive the reaction to completion.[4] |
| Moisture in the Reaction | - Dry Solvents: Use anhydrous solvents (e.g., DMF, THF) to prevent quenching of the base, especially when using metal hydrides. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[4] |
Experimental Workflow for Benzylation
Caption: Workflow for the benzylation of methyl glucoside.
Guide 2: Inefficient Reduction to this compound
Problem: The reduction of the benzylated glucose intermediate results in a low yield of the desired D-glucitol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reduction | - Reaction Time: Increase the reaction time to allow for the equilibrium between the cyclic hemiacetal and the open-chain aldehyde to favor the formation of the product.[1] - Excess Reducing Agent: Use a sufficient excess of sodium borohydride to ensure complete reduction. |
| Suboptimal pH | - Basic Conditions: Sodium borohydride is more stable under basic conditions. If the reaction medium becomes acidic, the reducing agent can decompose. Consider adding a small amount of a non-reactive base if necessary. |
| Ineffective Quenching and Work-up | - Controlled Quenching: Quench the reaction carefully with water or a dilute acid (e.g., 6M HCl) at a low temperature (ice-water bath) to avoid unwanted side reactions.[2] - Removal of Boron Salts: Ensure thorough washing during the work-up to remove boron salts, which can interfere with purification and crystallization. |
| Solvent Choice | - Protic Solvents: Sodium borohydride reductions are typically performed in protic solvents like ethanol (B145695) or methanol (B129727).[2][5] Ensure the solvent is appropriate for the substrate's solubility. |
Troubleshooting Logic for the Reduction Step
Caption: Troubleshooting logic for low yield in the reduction step.
Quantitative Data and Protocols
Table 1: Benzylation Reaction Conditions and Yields
| Starting Material | Base | Solvent | Temperature | Time | Yield | Reference |
| Methyl Glucoside | NaH | Organic Solvent | ≤15°C then 20-40°C | 1-4 h | up to 97.4% | [4] |
| α-Methylglucoside | KOH | Benzyl Chloride | 100°C | 24 h | ~30% (overall) | [3] |
| Octa-O-benzyl sucrose | HCl | Ethanol/Toluene | 50-60°C | 20-60 min | 70% | [3] |
Table 2: Reduction Reaction Conditions and Yields
| Starting Material | Reducing Agent | Solvent | Temperature | Time | Yield | Reference |
| Benzoin | NaBH₄ | Ethanol | Room Temp. | 20 min | Not Specified | [2] |
| Aldehydes/Ketones | NaBH₄ | Methanol | 0°C then 25°C | 3-5 h | Not Specified | [5] |
Note: Specific yield for the reduction of 2,3,4,6-tetra-O-benzyl-D-glucopyranose was not explicitly found in the provided search results, hence general conditions for similar reductions are provided.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
Adapted from CN107880080A[4]
-
Dissolve methyl glucoside in an appropriate organic solvent in a reaction vessel under a nitrogen atmosphere.
-
Add a metal hydride (e.g., sodium hydride) and stir for 5-45 minutes until gas evolution ceases.
-
Cool the reaction mixture to ≤15°C.
-
Slowly add benzyl halide to the cooled mixture.
-
After the addition is complete, raise the temperature to 20-40°C and stir for 1-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, perform a standard aqueous work-up involving quenching, extraction with an organic solvent, and washing of the organic layer.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Protocol 2: Reduction to this compound
General procedure based on NaBH₄ reductions[2][5]
-
Dissolve the benzylated glucose intermediate in a protic solvent such as methanol or ethanol in a suitable flask.
-
Cool the solution in an ice-water bath.
-
Add sodium borohydride in small portions over 5-10 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice-water bath.
-
Carefully quench the reaction by the slow addition of water, followed by a dilute acid (e.g., 6M HCl) until the gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or crystallization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 4. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Common side products in the benzylation of D-glucitol and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzylation of D-glucitol (also known as D-sorbitol).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the benzylation of D-glucitol?
A1: The term "benzylation" of D-glucitol can refer to two primary transformations:
-
Formation of Benzylidene Acetals: This involves the reaction of D-glucitol with benzaldehyde (B42025), typically under acidic catalysis, to form benzylidene acetals. The most common desired product is 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS), a versatile gelling agent.[1][2]
-
O-Benzylation (Williamson Ether Synthesis): This method introduces benzyl (B1604629) groups as ethers to protect the hydroxyl groups of D-glucitol. It is typically carried out using a benzyl halide (e.g., benzyl bromide) and a strong base (e.g., sodium hydride) in an aprotic solvent.[3][4]
Q2: What are the primary side products when synthesizing 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS)?
A2: The most common side products in the synthesis of DBS are the incompletely reacted mono-benzylidene sorbitol (MBS) and the over-reacted tri-benzylidene sorbitol (TBS) .[1] The presence of these impurities, particularly MBS, can negatively impact the gelling properties and purity of the final product.
Q3: What are the common side products in the O-benzylation of D-glucitol with benzyl bromide?
A3: In the O-benzylation of D-glucitol using benzyl bromide and a base like sodium hydride, several side products can form:
-
Partially benzylated D-glucitol derivatives: Due to the multiple hydroxyl groups with varying reactivity, obtaining a single, fully benzylated product can be challenging. This results in a mixture of mono-, di-, tri-, tetra-, and penta-O-benzyl ethers.
-
Benzyl alcohol and dibenzyl ether: These can form from the reaction of the benzylating agent with the base or moisture.[5]
-
Products of acyl migration: If the starting D-glucitol has existing acyl protecting groups, acyl migration can occur under the basic reaction conditions, leading to isomeric impurities.[6]
Troubleshooting Guides
Section 1: Synthesis of 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS)
Issue 1: Low yield of the desired DBS and significant formation of MBS.
| Possible Cause | Troubleshooting Steps |
| Incorrect molar ratio of reactants. | The molar ratio of benzaldehyde to D-glucitol is crucial. An insufficient amount of benzaldehyde will lead to incomplete reaction and the formation of MBS. Use a slight excess of benzaldehyde (e.g., a molar ratio of 2.1:1 of benzaldehyde to D-glucitol) to drive the reaction towards the di-substituted product.[7] |
| Inefficient water removal. | The condensation reaction to form the acetal (B89532) produces water. This water can hydrolyze the product back to the starting materials, reducing the yield. Use a Dean-Stark trap or a solvent system like cyclohexane (B81311)/methanol (B129727) that allows for azeotropic removal of water to shift the equilibrium towards the product.[1][7] |
| Suboptimal catalyst concentration or type. | An inappropriate amount or type of acid catalyst can lead to incomplete reaction or the formation of side products. p-Toluenesulfonic acid (pTSA) is a commonly used catalyst. Optimize the catalyst loading; a typical starting point is around 1.2% by mass relative to the reactants.[7] |
Issue 2: Presence of tri-benzylidene sorbitol (TBS) in the final product.
| Possible Cause | Troubleshooting Steps |
| Excessive amount of benzaldehyde. | While a slight excess of benzaldehyde is beneficial, a large excess can promote the formation of the tri-substituted byproduct. Carefully control the stoichiometry. |
| Prolonged reaction time or high temperature. | Harsher reaction conditions can lead to the formation of the thermodynamically more stable, but undesired, TBS. Monitor the reaction progress by TLC and stop the reaction once the desired product is maximized. |
| Ineffective purification. | TBS can be difficult to remove from the desired DBS product. Purification is critical. |
Issue 3: Difficulty in purifying the crude DBS product.
| Possible Cause | Troubleshooting Steps |
| Inappropriate purification solvent. | The choice of solvent for washing or recrystallization is key to removing MBS and TBS. |
| Washing: Wash the crude product with a lower aliphatic alcohol such as methanol. This will dissolve the more soluble MBS and some of the TBS, leaving the less soluble DBS as a solid.[1] | |
| Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture, such as cyclohexane and propanone.[7] |
Section 2: O-Benzylation of D-Glucitol
Issue 1: A complex mixture of partially benzylated products is obtained.
| Possible Cause | Troubleshooting Steps |
| Non-regioselective reaction conditions. | The different hydroxyl groups of D-glucitol have different reactivities. To achieve regioselectivity, consider using a protecting group strategy to block certain hydroxyls before benzylation. Alternatively, specialized reagents and conditions can favor benzylation at specific positions. |
| Insufficient amount of benzylating agent or base. | To achieve perbenzylation (benzylation of all hydroxyl groups), a significant excess of the benzylating agent and base is required. Use at least one equivalent of benzyl bromide and base per hydroxyl group. |
Issue 2: Low overall yield of benzylated products.
| Possible Cause | Troubleshooting Steps |
| Presence of water in the reaction. | Sodium hydride reacts violently with water, and the presence of moisture will consume the reagent and reduce the yield. Ensure all glassware is dry and use anhydrous solvents. |
| Decomposition of the benzylating agent. | Benzyl bromide can degrade over time. Use freshly distilled or high-purity benzyl bromide. |
| Inefficient reaction conditions. | The addition of a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) can significantly accelerate the reaction and improve yields, especially for hindered hydroxyl groups.[8] |
Quantitative Data
The following table summarizes typical yields and reaction conditions for the synthesis of 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS). Note that the yields of side products are often not reported directly but are implied by the purity of the crude product before and after purification.
| Reactant Ratio (Benzaldehyde:D-Glucitol) | Catalyst | Solvent | Reaction Conditions | Yield of DBS | Key Side Products | Reference |
| 2.1 : 1 | p-Toluenesulfonic acid (1.2 wt%) | Methanol/Cyclohexane | Reflux with water removal | 67.6% (after purification) | MBS, TBS | [7] |
| Not specified | Acid catalyst | C1-C3 Aliphatic Alcohol | Not specified | >90% purity | MBS, TBS | [1] |
| 2.2 : 1 (p-methoxybenzaldehyde:D-sorbitol) | Dodecylbenzene sulfonate, HCl | Water | Room temperature, 22h | 69% | Not specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS)
This protocol is adapted from a method utilizing azeotropic removal of water.[7][10]
Materials:
-
D-glucitol (D-sorbitol)
-
Benzaldehyde
-
p-Toluenesulfonic acid (pTSA)
-
Methanol
-
Cyclohexane
-
Triethylamine
-
Propanone (Acetone)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add D-glucitol (1.0 mol), cyclohexane (700 mL), and methanol (800 mL).
-
Add benzaldehyde (2.1 mol) and p-toluenesulfonic acid (1.2% of the total mass of reactants).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.
-
Continue the reaction until no more water is collected, and the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. A white precipitate of crude DBS will form.
-
Neutralize the remaining acid catalyst by adding triethylamine.
-
Collect the white precipitate by filtration.
-
Wash the crude product with a mixture of cyclohexane and propanone to remove unreacted benzaldehyde and the MBS and TBS byproducts.
-
Dry the purified DBS product under vacuum.
Protocol 2: Per-O-benzylation of D-Glucitol
This is a general protocol for the benzylation of hydroxyl groups using the Williamson ether synthesis.[3][4]
Materials:
-
D-glucitol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Tetrabutylammonium iodide (TBAI) (optional, catalytic)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve D-glucitol (1.0 equiv.) in anhydrous DMF (5-10 mL per mmol of D-glucitol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (at least 6.0 equiv., one for each hydroxyl group) portion-wise. Hydrogen gas will evolve.
-
(Optional) Add a catalytic amount of TBAI (e.g., 0.1 equiv.).
-
Slowly add benzyl bromide (at least 6.0 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of water or ethanol.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica (B1680970) gel column chromatography to separate the fully benzylated product from any partially benzylated side products.
Visualizations
Caption: Reaction pathway for the synthesis of DBS showing the formation of side products.
Caption: Troubleshooting workflow for the synthesis of 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS).
Caption: Reaction pathway for the O-benzylation of D-glucitol.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 9. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
Troubleshooting the purification of 2,3,4,6-Tetra-O-benzyl-D-glucitol by chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3,4,6-Tetra-O-benzyl-D-glucitol by chromatography. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
Question: My product is not moving from the baseline on the TLC plate, even with a relatively polar solvent system (e.g., 30% ethyl acetate (B1210297) in hexane). What should I do?
Answer:
This issue, known as "streaking" or "tailing," is common with highly polar compounds like protected sugars that can interact strongly with the silica (B1680970) gel. Here are several troubleshooting steps:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For this compound, a solvent system of ethyl acetate in hexane (B92381) is a good starting point. You can increase the proportion of ethyl acetate or add a more polar solvent like methanol (B129727) in small increments (e.g., 1-5%).
-
Use a Different Solvent System: Consider alternative solvent systems. A mixture of dichloromethane (B109758) and methanol can be effective for eluting polar compounds.
-
Deactivate the Silica Gel: The acidity of silica gel can sometimes lead to strong adsorption or even decomposition of the sample. You can deactivate the silica by pre-treating it with a small amount of a basic modifier like triethylamine (B128534) (typically 0.1-1% in the eluent).
-
Consider Reverse-Phase Chromatography: If the compound remains immobile in normal-phase chromatography, reverse-phase chromatography might be a better option. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). Your highly polar product would elute earlier in this system.
Question: My purified fractions are still showing multiple spots on the TLC plate. How can I improve the separation?
Answer:
Co-elution of impurities is a frequent challenge. Here's how to improve your separation resolution:
-
Optimize the Solvent System: A single solvent system may not be sufficient to separate all impurities. Experiment with different solvent mixtures and ratios. A shallow gradient elution during column chromatography can often provide better separation than an isocratic (constant solvent composition) elution.
-
Check for Overloading: Loading too much sample onto the column can lead to broad peaks and poor separation. As a general guideline, the amount of crude product loaded should be about 1-5% of the total weight of the silica gel.
-
Column Packing: Ensure your column is packed uniformly. An improperly packed column can lead to channeling, where the solvent and sample flow unevenly, resulting in poor separation.
-
Identify the Impurities: Knowing the potential impurities can help in designing a better separation strategy. Common impurities in the synthesis of this compound include:
-
Partially benzylated glucitol species (e.g., tri-O-benzyl, di-O-benzyl).
-
Unreacted starting materials.
-
Benzyl (B1604629) alcohol or other benzylation reagents.
-
Question: The product appears to be degrading on the silica gel column. What can I do to prevent this?
Answer:
Degradation on silica gel can be a significant issue, especially for acid-sensitive compounds.
-
Deactivate the Silica Gel: As mentioned previously, neutralizing the acidic sites on the silica gel with a base like triethylamine can prevent degradation.
-
Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or Florisil®.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). This reduces the time your compound is in contact with the stationary phase.
-
Work at a Lower Temperature: If feasible, running the chromatography in a cold room can sometimes slow down degradation processes.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?
A1: A good starting point for TLC analysis is a mixture of ethyl acetate and hexane. Based on protocols for similar protected sugars, a ratio of 1:3 (ethyl acetate:hexane) is a reasonable starting point. For column chromatography, you can start with a less polar mixture (e.g., 10-15% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) to elute your product.
Q2: How can I visualize this compound on a TLC plate?
A2: While the benzyl groups provide some UV activity, the compound may not be strongly UV-active, especially at low concentrations. Therefore, staining is often necessary for visualization. A potassium permanganate (B83412) (KMnO₄) stain is very effective for visualizing hydroxyl groups and other functional groups that can be oxidized. Other general-purpose stains like ceric ammonium (B1175870) molybdate (B1676688) (CAM) or phosphomolybdic acid (PMA) can also be used.
Q3: What are the expected Rf values for this compound and its potential impurities?
A3: The Rf value is highly dependent on the exact TLC conditions (plate type, solvent system, temperature). However, you can expect the following trend in a normal-phase system (silica gel, ethyl acetate/hexane):
| Compound | Expected Relative Rf Value |
| Over-benzylated byproducts | Highest |
| This compound | Intermediate |
| Tri-O-benzyl-D-glucitol isomers | Lower |
| Di-O-benzyl-D-glucitol isomers | Lower still |
| Unprotected D-glucitol | Baseline |
Q4: Is it possible to purify this compound without chromatography?
A4: While chromatography is the most common method for achieving high purity, crystallization can sometimes be an effective alternative, especially if the crude product is relatively clean. Solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexane could be explored for crystallization.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a silica gel coated TLC plate. With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
-
Sample Application: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the starting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Subsequently, stain the plate using a potassium permanganate solution to visualize all components.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: Flash Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the initial eluent through it until the silica bed is stable.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent mixture.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 10% to 40% ethyl acetate in hexane.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for chromatography purification.
Caption: General experimental workflow for flash chromatography.
Optimizing reaction conditions for the selective benzylation of polyols.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective benzylation of polyols. The information is designed to help diagnose and resolve common issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the selective benzylation of polyols.
Q1: My reaction shows low regioselectivity, resulting in a mixture of benzylated isomers. How can I improve this?
A1: Low regioselectivity is a common challenge. The hydroxyl groups of a polyol exhibit different reactivities based on steric hindrance and electronic effects (primary vs. secondary, equatorial vs. axial).[1] To enhance selectivity:
-
Catalyst Selection: The choice of catalyst is critical. Organotin reagents like dibutyltin (B87310) dichloride (Bu2SnCl2) are known to activate specific hydroxyl groups through the formation of a stannylene acetal (B89532) intermediate, often favoring benzylation at the most reactive hydroxyl group.[2][3] For trans-diols in carbohydrates, catalytic amounts of Bu2SnCl2 with a co-catalyst like tetrabutylammonium (B224687) bromide (TBABr) can provide good selectivity.[2][3]
-
Protecting Groups: Employing temporary protecting groups to block more reactive hydroxyls before benzylation is a classic strategy.[4] For instance, forming a benzylidene acetal across a cis-diol allows for selective benzylation of the remaining hydroxyl groups.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[1]
-
Solvent: The choice of solvent can influence the reactivity of the nucleophile and the conformation of the polyol. Aprotic polar solvents like DMF and DMSO are commonly used.[5][6]
-
Q2: The primary hydroxyl group is not being selectively benzylated. What conditions favor primary over secondary hydroxyl benzylation?
A2: Preferential benzylation of primary hydroxyls is often desired. To achieve this:
-
Organobase Catalysis: A metal-free approach using an organobase like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with 1-benzoylimidazole in acetonitrile (B52724) can show high regioselectivity for the primary hydroxyl group.[7]
-
Tin-Mediated Benzylation: While effective for various regioselective benzylation, tin-based methods can also be tuned to favor primary hydroxyls. The reaction often proceeds via the most accessible hydroxyl group.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, in a two-phase system can facilitate the selective benzylation of the most acidic hydroxyl group, which is often the primary one.[5][8]
Q3: My reaction is sluggish or incomplete, with a significant amount of starting material remaining. What are the likely causes?
A3: Incomplete reactions can stem from several factors:
-
Insufficient Deprotonation: The base used must be strong enough to deprotonate the hydroxyl group. Sodium hydride (NaH) is a common and effective base for this purpose.[9][10] Ensure the NaH is fresh, as it can be passivated by a layer of sodium hydroxide.[6]
-
Reagent Reactivity: Benzyl (B1604629) bromide is generally more reactive than benzyl chloride. The addition of a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can in situ generate the more reactive benzyl iodide, accelerating the reaction.[9]
-
Presence of Water: Water will quench strong bases like NaH and hydrolyze the benzylating agent. Ensure all glassware is oven-dried and solvents are anhydrous.[6]
-
Catalyst Poisoning: In catalytic reactions, impurities in the reagents or solvents can poison the catalyst. For instance, an amine side product formed from the reaction of benzyl bromide with DMF can act as a poison for certain catalysts.[11]
Q4: I am observing the formation of multiple benzylated products (e.g., di- and tri-benzylated species) when I am targeting mono-benzylation. How can I control the degree of benzylation?
A4: Over-benzylation occurs when the rate of the second benzylation is comparable to or faster than the first. To control this:
-
Stoichiometry: Carefully control the stoichiometry of the benzylating agent (e.g., benzyl bromide). Using a slight excess (1.1-1.5 equivalents) is common for mono-benzylation.
-
Slow Addition: Adding the benzylating agent slowly to the reaction mixture can help maintain a low concentration, favoring mono-substitution.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and prevent over-alkylation.
Q5: My main product is not the desired O-benzylated polyol, but a C-benzylated isomer. What is happening?
A5: While less common for polyols compared to other substrates like indoles, C-alkylation can occur under certain conditions, particularly with substrates that have acidic C-H bonds and are ambident nucleophiles.[6] To favor O-alkylation:
-
Solvent Choice: Highly polar, aprotic solvents like DMF or DMSO generally favor O-alkylation by solvating the counter-ion and making the oxygen atom a more accessible nucleophilic site.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various selective benzylation protocols.
Table 1: Tin-Mediated Regioselective Benzylation of Methyl α-D-mannopyranoside
| Entry | Product | Catalyst | Yield (%) |
| 1 | Methyl 3,6-di-O-benzyl-β-D-mannopyranoside | Bu2SnO (catalytic) | 67 |
| 2 | Methyl 3-O-benzyl-4,6-benzylidene-α-D-mannopyranoside | Bu2SnO (catalytic) | 84 |
Data extracted from a study on tin-mediated regioselective benzylation.[12]
Table 2: Organobase-Catalyzed Regioselective Benzoylation of Methyl α-D-glucopyranoside
| Entry | Benzoylating Agent (equiv.) | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of 6-O-benzoyl (%) |
| 1 | 1-benzoylimidazole (1.1) | DBU (0.2) | MeCN/DMF (20:1) | 50 | 8 | 70 |
| 2 | 1-benzoylimidazole (1.3) | DBU (0.2) | MeCN/DMF (20:1) | 50 | 8 | 72 |
Note: This table refers to benzoylation, a related acylation reaction, illustrating the effectiveness of organobase catalysis for regioselectivity.[7]
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis for Benzylation [10]
-
Dissolve the polyol (1.0 equiv.) in dry N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv.) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.5–2.0 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol, followed by water.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Tin-Mediated Catalytic Benzylation of a Polyol [12]
-
To a flask containing the polyol (1.0 equiv.), add a catalytic amount of dibutyltin oxide (Bu2SnO, e.g., 0.1 equiv.).
-
Add benzyl bromide (e.g., 2.0 equiv.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBABr, 0.1 equiv.).
-
Heat the solvent-free reaction mixture or use a minimal amount of a suitable solvent like toluene.
-
Stir the reaction at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and directly purify by flash chromatography on silica gel.
Protocol 3: Phase-Transfer Catalyzed Benzylation of 2-Deoxy-2-Aminosugars [13]
-
To a solution of the acetylated amino-sugar (1 eq) in anhydrous THF (10 mL/mmol), add a powdered base (e.g., NaOH, 12 eq) and 15-crown-5 (B104581) (0.05 eq of base).
-
Stir the reaction mixture at ambient temperature under an argon atmosphere for 1 hour.
-
Add benzyl bromide (3 eq.) dropwise to the slurry.
-
Stir the reaction mixture for 2–20 hours, monitoring by TLC.
-
Filter the reaction mixture through Celite and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: Decision workflow for selecting a selective benzylation method.
References
- 1. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Benzylation of 2-Deoxy-2-Aminosugars Using Crown Ethers: Application to a Shortened Synthesis of Hyaluronic Acid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucitol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucitol.
Troubleshooting Guide
The following section addresses common issues encountered during the debenzylation of this compound, providing potential causes and recommended solutions.
Issue 1: Incomplete or Stalled Reaction
Q: My debenzylation reaction using palladium on carbon (Pd/C) and hydrogen gas has stopped before all the benzyl (B1604629) groups are cleaved. What could be the problem?
A: Incomplete debenzylation is a common challenge, often stemming from several factors:
-
Catalyst Inactivation/Poisoning: The palladium catalyst can become poisoned by impurities in the starting material, solvents, or from the reaction atmosphere. Trace amounts of sulfur or nitrogen compounds can deactivate the catalyst. The catalyst can also be deactivated by the leaching of palladium particles or their aggregation, reducing the active surface area.[1]
-
Insufficient Catalyst Loading: For a poly-benzylated substrate like this compound, a higher catalyst loading is often necessary to ensure complete deprotection.
-
Poor Catalyst Quality: The activity of Pd/C can vary significantly between suppliers and even between batches.
-
Steric Hindrance: As the debenzylation proceeds, the remaining benzyl groups may be sterically hindered, slowing down the reaction rate for the final deprotection steps.[2] This can be particularly relevant for the internal C3 and C4 positions of the glucitol backbone.
-
Insufficient Hydrogen Pressure/Agitation: Inadequate hydrogen pressure or poor mixing can lead to a slow or stalled reaction due to insufficient hydrogen availability at the catalyst surface.
Troubleshooting Workflow for Incomplete Debenzylation
Caption: Troubleshooting logic for incomplete debenzylation.
Issue 2: Undesired Side Reactions
Q: I am observing byproducts in my reaction mixture, such as compounds with saturated aromatic rings. How can I minimize these?
A: The primary side reaction of concern during catalytic hydrogenation is the over-reduction of the aromatic rings of the benzyl groups to form cyclohexylmethyl ethers.
-
Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures can promote the saturation of the aromatic rings.
-
Catalyst Type: The choice of catalyst can influence the selectivity of the reaction.
Strategies to Minimize Side Reactions:
-
Milder Conditions: Reduce the hydrogen pressure and/or reaction temperature.
-
Catalyst Pre-treatment: Pre-treating the catalyst can suppress unwanted hydrogenation side-products.[3]
-
Catalytic Transfer Hydrogenation (CTH): This method often provides higher selectivity and avoids the use of high-pressure hydrogen gas.[4][5] Common hydrogen donors include ammonium (B1175870) formate, formic acid, or triethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst for the debenzylation of this compound?
A1: For substrates with multiple benzyl groups, Pearlman's catalyst (20% Pd(OH)₂/C) is often more effective than standard 10% Pd/C. It is generally more robust against catalyst poisoning and can facilitate debenzylation under milder conditions.
Q2: Can I use Catalytic Transfer Hydrogenation (CTH) for this debenzylation?
A2: Yes, CTH is an excellent alternative to traditional catalytic hydrogenation. It is often faster, can be more selective, and avoids the need for high-pressure hydrogenation equipment.[4][5]
Q3: Are there any non-palladium based methods for this debenzylation?
A3: While palladium-based methods are most common, other approaches exist. For sterically hindered benzyl ethers, reaction with N-bromosuccinimide and light has been shown to be effective.[2] Additionally, treatment with strong Lewis acids like boron trichloride (B1173362) (BCl₃) at low temperatures can cleave benzyl ethers, though this method is harsh and requires careful control.[2]
Q4: How can I monitor the progress of the debenzylation reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The fully benzylated starting material will have a high Rf value in a non-polar eluent system (e.g., hexane/ethyl acetate). As the polar hydroxyl groups are revealed, the product spots will have progressively lower Rf values. The final, fully deprotected D-glucitol is highly polar and may require a more polar eluent system (e.g., dichloromethane/methanol) to visualize on TLC.
Data Summary
The following tables summarize typical reaction conditions for the debenzylation of poly-O-benzylated carbohydrates. Note that data for this compound is limited; therefore, data from closely related sugar derivatives are included for comparison.
Table 1: Catalytic Hydrogenation Conditions
| Substrate (Related) | Catalyst | H₂ Pressure (bar) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Perbenzylated Glucopyranoside | 10% Pd/C | 10 | THF/tBuOH/PBS | RT | 24-48 | >95 | [3] |
| Perbenzylated Mannopyranoside | 20% Pd(OH)₂/C | 1 | EtOH/AcOH | 60 | 14 | ~80-90 | [6] |
| Benzyl-protected Oligosaccharide | 5% Pd/C (pre-treated) | 10 | THF/tBuOH/PBS | RT | 16 | >90 | [3] |
Table 2: Catalytic Transfer Hydrogenation Conditions
| Substrate (Related) | Catalyst | Hydrogen Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Ether of a Sugar | 10% Pd/C | Triethylsilane | MeOH | RT | 0.5-2 | 87-95 | [4] |
| Benzylated Glucose Derivative | 10% Pd/C | Ammonium Formate | MeOH | Reflux | 1-3 | >90 | [5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd(OH)₂/C
This protocol is a general guideline and may require optimization for your specific substrate and setup.
Experimental Workflow for Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation.
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (B145695) (60 mL), add acetic acid (1.5 mmol).
-
Carefully add 20% Pd(OH)₂/C (e.g., 150 mg, ~25% by weight of the substrate).
-
Place the reaction mixture in a pressure reactor.
-
Purge the reactor with hydrogen gas, then pressurize to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60 °C) for 14-48 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, carefully depressurize the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude D-glucitol can be purified by crystallization or chromatography.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Pd/C and Triethylsilane
This method offers a milder and often faster alternative to high-pressure hydrogenation.
Procedure:
-
Dissolve this compound (100 mg) in methanol (B129727) (5 mL).
-
Add 10% Pd/C (10 mg, 10% w/w).
-
To this suspension, add triethylsilane (3.0 equivalents per benzyl group) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often complete within 30 minutes to 2 hours.[4]
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product as required.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of Isomeric Mixtures of Benzylated Glucitols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in resolving isomeric mixtures of benzylated glucitols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving isomeric mixtures of benzylated glucitols?
A1: The three primary methods for resolving isomeric mixtures of benzylated glucitols are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that separates enantiomers and diastereomers based on their differential interactions with a chiral stationary phase (CSP).
-
Diastereoselective Crystallization: This method involves converting the enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, typically lipases, that selectively catalyze a reaction with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the product.
Q2: How do I choose the best resolution method for my specific mixture of benzylated glucitols?
A2: The choice of method depends on several factors, including the nature of the isomeric mixture (enantiomers, diastereomers, or regioisomers), the scale of the separation (analytical or preparative), and the available resources.
-
For analytical purposes and small-scale preparative separations, chiral HPLC is often the method of choice due to its high resolution and versatility.
-
For larger-scale separations, diastereoselective crystallization can be more cost-effective, provided a suitable chiral resolving agent and crystallization conditions can be found.
-
Enzymatic resolution is a "green" alternative that can provide high enantioselectivity, particularly for alcohols, and is suitable for both small and larger-scale applications.
Q3: What is the difference between resolving enantiomers and diastereomers of benzylated glucitols?
A3: Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment, making their separation challenging. Diastereomers are stereoisomers that are not mirror images and have different physical properties, which simplifies their separation by standard chromatographic or crystallization techniques. Often, the resolution of enantiomers is achieved by converting them into a mixture of diastereomers.[1][2]
Troubleshooting Guides
Chiral HPLC Troubleshooting
Issue 1: Poor or No Resolution of Enantiomers
-
Possible Cause: The selected Chiral Stationary Phase (CSP) is not suitable for your benzylated glucitol isomers.
-
Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). Polysaccharide-based columns are often a good starting point for carbohydrate derivatives.
-
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution:
-
Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol). Small changes in the modifier percentage can significantly impact selectivity.[3]
-
Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer composition and pH.
-
-
-
Possible Cause: The column temperature is not optimal.
-
Solution: Experiment with different column temperatures. Lower temperatures often increase enantioselectivity, while higher temperatures can improve peak shape and efficiency.[4]
-
-
Possible Cause: The flow rate is too high.
-
Solution: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to enhance interaction with the CSP.[4]
-
Issue 2: Peak Tailing
-
Possible Cause: Secondary interactions between the benzylated glucitol and the stationary phase.
-
Solution: Add a mobile phase modifier. For acidic analytes, a small amount of an acid like trifluoroacetic acid (TFA) can be beneficial. For basic analytes, an amine like diethylamine (B46881) (DEA) can improve peak shape.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Possible Cause: Mismatch between the sample solvent and the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Issue 3: Peak Splitting
-
Possible Cause: Co-elution of closely related isomers or impurities.
-
Solution: Optimize the mobile phase composition to improve the separation of the individual components.
-
-
Possible Cause: Column void or contamination at the head of the column.
-
Solution: Reverse-flush the column. If the problem persists, a new column may be necessary. Using a guard column can help prevent this issue.
-
-
Possible Cause: Sample solvent effect.
-
Solution: Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.
-
Diastereoselective Crystallization Troubleshooting
Issue 1: No Crystal Formation
-
Possible Cause: The diastereomeric salt is too soluble in the chosen solvent.
-
Solution: Try a less polar solvent or a mixture of solvents to decrease solubility. Cooling the solution can also induce crystallization.
-
-
Possible Cause: The concentration of the diastereomeric salt is too low.
-
Solution: Concentrate the solution by evaporating some of the solvent.
-
Issue 2: Oily Precipitate Instead of Crystals
-
Possible Cause: The supersaturation is too high, leading to rapid precipitation instead of ordered crystal growth.
-
Solution: Dilute the solution slightly or cool it more slowly to control the rate of precipitation.
-
-
Possible Cause: Impurities in the mixture are inhibiting crystallization.
-
Solution: Purify the diastereomeric mixture by column chromatography before attempting crystallization.
-
Issue 3: Poor Diastereomeric Excess (de) of the Crystals
-
Possible Cause: The solubilities of the two diastereomers are too similar in the chosen solvent.
-
Solution: Screen a variety of solvents to find one that maximizes the solubility difference between the diastereomers.
-
-
Possible Cause: Co-crystallization of both diastereomers.
-
Solution: Try a different chiral resolving agent to form diastereomers with more distinct physical properties.
-
Enzymatic Kinetic Resolution Troubleshooting
Issue 1: Low or No Enzyme Activity
-
Possible Cause: The enzyme is not active under the reaction conditions.
-
Solution: Optimize the temperature, pH, and solvent. Lipases often work well in non-polar organic solvents.
-
-
Possible Cause: The benzylated glucitol is a poor substrate for the chosen enzyme.
-
Solution: Screen a variety of lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia).
-
Issue 2: Low Enantioselectivity (E-value)
-
Possible Cause: The enzyme does not effectively discriminate between the two enantiomers.
-
Solution:
-
Try a different lipase (B570770).
-
Modify the acyl donor in the case of transesterification reactions.
-
Adjust the reaction temperature; lower temperatures can sometimes increase enantioselectivity.
-
-
Issue 3: Difficult Separation of Product from Unreacted Substrate
-
Possible Cause: The product and the remaining starting material have similar physical properties.
-
Solution: After the enzymatic reaction, the product (e.g., an ester) will have different polarity from the unreacted alcohol. This difference can be exploited for separation by standard column chromatography.
-
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Benzylated Glucitol Enantiomers
Objective: To develop an analytical method for the separation of a racemic mixture of a mono-benzylated glucitol.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® AD-H or Chiralcel® OD-H)
Materials:
-
Racemic benzylated glucitol
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade ethanol (B145695) (EtOH)
Procedure:
-
Column Screening:
-
Equilibrate the chosen chiral column with the initial mobile phase (e.g., 90:10 n-hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare a 1 mg/mL solution of the racemic benzylated glucitol in the mobile phase.
-
Inject 10 µL of the sample and monitor the chromatogram.
-
If no separation is observed, repeat with a different chiral column.
-
-
Mobile Phase Optimization:
-
Once a column showing some separation is identified, optimize the mobile phase composition.
-
Vary the percentage of the alcohol modifier (IPA or EtOH) in n-hexane (e.g., 95:5, 90:10, 85:15, 80:20).
-
Record the retention times and resolution for each mobile phase composition.
-
-
Temperature and Flow Rate Optimization:
-
Set the column temperature to 25 °C and evaluate the separation.
-
If necessary, investigate the effect of temperature by analyzing the sample at 15 °C and 35 °C.
-
Evaluate the effect of flow rate by running the separation at 0.8 mL/min and 1.2 mL/min.
-
Data Presentation:
| Column | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Temp (°C) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak® AD-H | 90:10 | 1.0 | 25 | 8.5 | 9.8 | 1.8 |
| Chiralpak® AD-H | 85:15 | 1.0 | 25 | 7.2 | 8.1 | 1.5 |
| Chiralcel® OD-H | 90:10 | 1.0 | 25 | 10.2 | 10.9 | 1.1 |
| Chiralpak® AD-H | 90:10 | 0.8 | 25 | 10.6 | 12.2 | 2.1 |
| Chiralpak® AD-H | 90:10 | 1.0 | 15 | 9.5 | 11.2 | 2.0 |
Note: The data in this table are illustrative and represent typical starting points for method development.
Protocol 2: Diastereoselective Crystallization via Ester Formation
Objective: To resolve a racemic mixture of a mono-benzylated glucitol by forming diastereomeric esters.
Materials:
-
Racemic mono-benzylated glucitol
-
Enantiomerically pure chiral acid (e.g., (S)-(-)-camphanic chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Formation of Diastereomeric Esters:
-
Dissolve the racemic mono-benzylated glucitol in dry DCM and cool to 0 °C.
-
Add pyridine, followed by a dropwise addition of a solution of (S)-(-)-camphanic chloride in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
-
Separation of Diastereomers:
-
The crude mixture of diastereomeric esters can be separated by flash column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient.
-
Alternatively, attempt to separate the diastereomers by fractional crystallization from a suitable solvent system (e.g., hexane/ethyl acetate, isopropanol).
-
-
Hydrolysis of Separated Diastereomers:
-
Hydrolyze each separated diastereomeric ester using a base (e.g., NaOH in methanol) to yield the enantiomerically pure benzylated glucitols.
-
Data Presentation:
| Diastereomer | Rf (Hexane:EtOAc 4:1) | Crystal Morphology | Melting Point (°C) |
| Diastereomer 1 | 0.35 | Needles | 112-114 |
| Diastereomer 2 | 0.42 | Plates | 125-127 |
Note: This data is hypothetical and serves as an example.
Protocol 3: Enzymatic Kinetic Resolution
Objective: To resolve a racemic mixture of a mono-benzylated glucitol using a lipase-catalyzed transesterification.
Materials:
-
Racemic mono-benzylated glucitol
-
Lipase (e.g., Novozym® 435 - immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene (B28343) or THF)
Procedure:
-
Enzymatic Reaction:
-
To a solution of the racemic mono-benzylated glucitol in the organic solvent, add vinyl acetate and the lipase.
-
Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the acetylated product in high enantiomeric excess.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acetylated product from the unreacted alcohol by flash column chromatography on silica gel.
-
Data Presentation:
| Time (h) | Conversion (%) | ee of Substrate (%) | ee of Product (%) |
| 2 | 15 | 18 | >99 |
| 4 | 30 | 43 | >99 |
| 6 | 45 | 82 | >99 |
| 8 | 52 | >99 | 96 |
Note: This data is illustrative of a successful kinetic resolution.[5]
Visualizations
Caption: Workflow for chiral HPLC method development.
Caption: Logical relationship between different resolution methods.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2,3,4,6-Tetra-O-benzyl-D-glucitol in different solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,4,6-Tetra-O-benzyl-D-glucitol in various solvents. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored at 2°C - 8°C in a tightly sealed container, protected from light and moisture.[1] Long-term storage at room temperature is not recommended due to the potential for degradation.
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathways are likely related to the benzyl (B1604629) ether protecting groups. These include:
-
Oxidation: The benzyl groups are susceptible to oxidation, which can lead to the formation of benzaldehyde (B42025) and benzoic acid.[2][3] This can be initiated by exposure to air (oxygen), light, or oxidizing impurities in solvents.
-
Debenzylation: Cleavage of the benzyl ether linkage can occur under acidic or reductive conditions, leading to the formation of partially deprotected glucitol derivatives and toluene (B28343) or benzyl alcohol.
-
Acid-catalyzed degradation: In the presence of strong acids, hydrolysis of the benzyl ethers can be accelerated.
Q3: In which types of solvents is this compound expected to be most and least stable?
A3:
-
Most Stable: The compound is expected to be relatively stable in anhydrous, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene, especially when stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Least Stable: Stability issues are more likely to arise in:
-
Protic solvents: Solvents like methanol (B129727) and ethanol (B145695) can participate in acid- or base-catalyzed debenzylation, although this is generally slow at neutral pH.
-
Acidic solvents or solutions: Strong acidic conditions can lead to rapid debenzylation.
-
Solvents prone to peroxide formation: Ethers like THF and dioxane can form peroxides upon storage, which can initiate oxidative degradation. It is crucial to use freshly distilled or inhibitor-stabilized ethers.
-
Q4: Are there any visual indicators of degradation?
A4: Yes, the appearance of a yellowish color in a previously colorless solution can indicate degradation. The formation of a precipitate could also suggest the generation of less soluble degradation products. The characteristic almond-like smell of benzaldehyde may also be an indicator of oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected by TLC or LC-MS After Dissolving in a Solvent
Possible Causes:
-
Solvent Impurities: The solvent may contain acidic or basic impurities, or peroxides (in the case of ethers) that are causing degradation.
-
Atmospheric Exposure: Exposure to air and light can initiate oxidative degradation.
-
Elevated Temperature: Dissolving the compound at elevated temperatures for extended periods can accelerate degradation.
Troubleshooting Steps:
Caption: Troubleshooting workflow for unexpected impurities.
Issue 2: Change in Solution Color or Formation of Precipitate Over Time
Possible Causes:
-
Oxidative Degradation: Exposure to air and/or light is the most likely cause.
-
Incompatibility with Additives: If other reagents are present, they may be reacting with the compound.
Troubleshooting Steps:
Caption: Troubleshooting workflow for solution instability.
Quantitative Data Summary
The following table provides hypothetical stability data for this compound in various solvents under specific conditions. This data is for illustrative purposes to guide researchers in their experimental design.
| Solvent | Temperature (°C) | Atmosphere | Duration (days) | Purity (%) | Major Degradant(s) |
| Dichloromethane | 25 | Air | 7 | >99 | Not Detected |
| Dichloromethane | 25 | Air + Light | 7 | 98 | Benzaldehyde |
| Tetrahydrofuran* | 25 | Air | 7 | 97 | Benzaldehyde, Unknown |
| Methanol | 25 | Air | 7 | 99 | Not Detected |
| Methanol + 0.1% HCl | 25 | Air | 1 | 90 | Partially debenzylated products |
| Toluene | 25 | Air | 7 | >99 | Not Detected |
*Unstabilized THF was used.
Experimental Protocols
Protocol 1: Stability Study in a Selected Solvent
Objective: To assess the stability of this compound in a specific solvent over time.
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Divide the solution into several amber vials.
-
For studies under inert atmosphere, degas the solution by bubbling with argon or nitrogen for 10-15 minutes before sealing the vials.
-
Store the vials under the desired conditions (e.g., room temperature, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from one of the vials.
-
Analyze the aliquot by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the purity and identify any degradation products.[4][5]
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.[6][7][8]
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a mixture of an organic solvent and an acidic aqueous solution (e.g., 1:1 acetonitrile/0.1 M HCl). Heat gently (e.g., 40-60°C) and monitor the reaction by TLC or LC-MS until significant degradation is observed (typically 10-20%).
-
Base Hydrolysis: Dissolve the compound in a mixture of an organic solvent and a basic aqueous solution (e.g., 1:1 acetonitrile/0.1 M NaOH). Stir at room temperature or with gentle heating and monitor for degradation.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide). Stir at room temperature, protected from light, and monitor the reaction.
-
Thermal Degradation: Store the solid compound or a solution in a stable solvent at an elevated temperature (e.g., 60-80°C) and analyze at different time points.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and analyze at different time points. A control sample should be kept in the dark at the same temperature.
Analytical Workflow for Stability Testing:
Caption: General workflow for stability analysis.
References
- 1. 2,3,4,6 -Tetra-O-benzyl-D-glucitol | 14233-48-8 | MT07362 [biosynth.com]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of sugar alcohols in confectioneries by high-performance liquid chromatography after nitrobenzoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
Best practices for the storage and handling of 2,3,4,6-Tetra-O-benzyl-D-glucitol.
This guide provides best practices for the storage and handling of 2,3,4,6-Tetra-O-benzyl-D-glucitol, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
There are varying recommendations for the optimal storage temperature. For long-term storage, -20°C is recommended.[1] Alternatively, storage at 2°C - 8°C is also suggested.[2] For short-term storage, room temperature is acceptable.[1] It is crucial to store the compound in a tightly sealed container to prevent moisture absorption.
Q2: The recommended storage temperatures from different suppliers vary. Which one should I follow?
The variance in recommended storage temperatures (from -20°C to 8°C) likely reflects the stability of the compound under different short-term and long-term scenarios. For maximum shelf life and to minimize potential degradation, storing at -20°C is the most conservative and recommended approach for long-term storage.[1] For routine laboratory use over a shorter period, refrigeration at 2°C - 8°C is suitable.[2] Always refer to the certificate of analysis or product data sheet provided by the specific supplier for their recommendation.
Q3: My this compound has been at room temperature for a few days. Is it still usable?
Yes, the compound may be stored at room temperature for short-term periods.[1] However, for prolonged stability, it is best to move it to the recommended long-term storage condition (-20°C) as soon as possible.[1] Before use, it is advisable to visually inspect the material for any changes in appearance, such as discoloration or clumping.
Q4: What are the signs of degradation for this compound?
While specific degradation products are not extensively documented in readily available literature, visual signs of degradation for a white solid compound like this could include discoloration (yellowing or browning), a change in texture (e.g., becoming sticky or oily), or the presence of an unusual odor. If you observe any of these changes, the compound's purity may be compromised, and it should be used with caution or re-analyzed before proceeding with sensitive experiments.
Troubleshooting Guide
Problem 1: Inconsistent experimental results.
-
Possible Cause: Compound degradation due to improper storage.
-
Solution: Ensure the compound is stored at the recommended temperature in a tightly sealed container. If degradation is suspected, it is recommended to use a fresh batch of the compound.
-
Possible Cause: Contamination.
-
Solution: Handle the compound in a clean, dry environment. Use clean spatulas and glassware to prevent cross-contamination.
Problem 2: Difficulty in dissolving the compound.
-
Possible Cause: Use of an inappropriate solvent.
Quantitative Data Summary
| Parameter | Value | Source |
| Long-Term Storage | -20°C | [1] |
| 2°C - 8°C | [2] | |
| 4°C | [3] | |
| Short-Term Storage | Room Temperature | [1] |
| Molecular Formula | C34H38O6 | [1][2] |
| Molecular Weight | 542.66 g/mol | [2] |
Note: Some data is for the structurally similar compound 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and is used as a reference due to the limited availability of data for this compound.
Experimental Protocols
Safe Handling Protocol
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following handling procedures are based on best practices for similar chemical compounds.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a laboratory fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[4]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[4]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
-
Hygiene Measures: Wash hands thoroughly after handling.[4] Avoid eating, drinking, or smoking in the laboratory.
Spill and Emergency Procedures
-
Spill: In case of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
Visualizations
Caption: A logical workflow for the safe handling and use of this compound.
References
Alternative methods for the purification of 2,3,4,6-Tetra-O-benzyl-D-glucitol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3,4,6-Tetra-O-benzyl-D-glucitol.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is lost on the column. | 1. Check Solvent Polarity: The chosen eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, leading to strong adsorption on the silica (B1680970) gel. Start with a low polarity solvent system (e.g., hexane/ethyl acetate (B1210297) 9:1) and gradually increase the polarity. 2. Deactivate Silica Gel: Residual acidity on silica gel can lead to the degradation of acid-sensitive compounds. Consider neutralizing the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. 3. Use an Alternative Stationary Phase: For highly hydrophobic compounds, reversed-phase chromatography (C18) might be a better alternative to normal-phase silica gel. |
| Co-elution of impurities. | 1. Optimize Gradient Elution: A shallow gradient can improve the separation of compounds with similar polarities. 2. Try a Different Solvent System: Toluene/ethyl acetate can sometimes provide better separation for benzylated compounds compared to hexane/ethyl acetate. 3. Consider Preparative TLC: For small-scale purifications, preparative thin-layer chromatography (TLC) can offer higher resolution. |
| Product degradation on the column. | 1. Minimize Time on Column: Prolonged exposure to the stationary phase can lead to degradation. Optimize the flow rate to reduce the purification time. 2. Work at Lower Temperatures: If the compound is thermally labile, consider performing the chromatography in a cold room. |
Issue 2: Difficulty in Inducing Crystallization
| Possible Cause | Troubleshooting Steps |
| Product is an oil or a glass. | 1. Purity Check: The presence of impurities can significantly inhibit crystallization. Ensure the material is of high purity (>95%) by techniques like TLC or NMR before attempting crystallization. 2. Solvent Screening: Systematically screen a range of solvents and solvent mixtures. Good single solvents for benzylated sugars are often alcohols like ethanol (B145695) or methanol (B129727). Mixtures such as ethyl acetate/hexane or dichloromethane/hexane can also be effective. 3. Seeding: If a small amount of crystalline material is available, add a seed crystal to the supersaturated solution to induce crystallization. 4. Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites. 5. Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution in a loosely covered container. |
| Formation of a precipitate instead of crystals. | 1. Cooling Rate: Cooling the solution too quickly can lead to the formation of an amorphous precipitate. Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator or freezer. 2. Solvent/Antisolvent System: Dissolve the compound in a good solvent and then slowly add a poor solvent (an "antisolvent") until the solution becomes slightly turbid. Allow the mixture to stand undisturbed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative methods for purifying this compound?
The two primary methods for purifying this compound are column chromatography and recrystallization .
-
Column Chromatography: Typically performed using silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or toluene/ethyl acetate) as the mobile phase. This method is effective for separating the target compound from byproducts with different polarities.
-
Recrystallization: This technique relies on the differential solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures. It is often used after an initial chromatographic purification to obtain a highly pure product. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.
Q2: What are the expected yields and purities for these purification methods?
While specific data for this compound is not extensively published, data from the closely related compound, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, suggests the following:
| Purification Method | Typical Yield | Typical Purity | Reference |
| Column Chromatography | 60-80% | >95% | General lab practice |
| Recrystallization | 70-90% (of the purified material) | >99% | [1][2] |
| Direct Precipitation/Crystallization from reaction mixture | 67-79% | 97.2-99.6% | [2] |
Q3: What are the common impurities I should be aware of during the synthesis and purification?
Common impurities arise from the benzylation reaction of D-glucitol. These can include:
-
Under-benzylated species: Glucitol molecules with one or more free hydroxyl groups. These are typically more polar and can be separated by silica gel chromatography.
-
Over-benzylated species: Although less common if the stoichiometry is controlled, it is a possibility.
-
Benzyl (B1604629) alcohol: A byproduct of the reaction.
-
Dibenzyl ether: Formed from the self-condensation of benzyl alcohol under basic conditions.
-
Reagents from the reaction: Such as residual base or phase-transfer catalysts.
Most of these impurities can be effectively removed by a combination of aqueous workup and column chromatography.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., hexane/ethyl acetate 95:5).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., hexane/ethyl acetate 9:1).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to hexane/ethyl acetate 4:1) to elute the product.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or methanol are good starting points.
-
Dissolution: Dissolve the crude or column-purified this compound in a minimal amount of the chosen solvent at an elevated temperature (e.g., boiling point of the solvent).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: To maximize the yield, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours or overnight.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. A patent for the analogous glucopyranose suggests dissolving the crude product in boiling methanol and storing it at -25°C for crystallization to achieve high purity.[1]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for crystallization issues.
References
Technical Support Center: Overcoming Low Reactivity in Glycosylation Reactions with 2,3,4,6-Tetra-O-benzyl-D-glucitol Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with glycosylation reactions involving 2,3,4,6-Tetra-O-benzyl-D-glucitol and its derivatives as glycosyl acceptors. The focus is on addressing the common challenge of low reactivity.
Troubleshooting Guide
This section addresses specific issues encountered during experiments in a question-and-answer format.
Q1: My glycosylation reaction with a this compound acceptor shows low to no conversion. What are the likely causes and solutions?
A1: Low conversion is a frequent issue stemming from the reduced nucleophilicity of the hydroxyl groups in these acceptors, often due to steric hindrance from the bulky benzyl (B1604629) protecting groups. Several factors could be at play:
-
Insufficient Activation of the Glycosyl Donor: The chosen promoter may not be potent enough to activate the glycosyl donor effectively for it to react with a less reactive acceptor.
-
Solution: Switch to a more powerful activating system. For thioglycoside donors, moving from a mild activator like N-Iodosuccinimide (NIS) to a more potent combination like NIS/TfOH or a pre-activation protocol with activators such as DMTST can be effective.[1] For glycosyl trichloroacetimidate (B1259523) donors, a stronger Lewis acid like Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) at cryogenic temperatures is often necessary.
-
-
Steric Hindrance: The primary hydroxyl group (C1-OH) of the glucitol derivative is sterically hindered by the adjacent benzyl groups, making it a poor nucleophile.
-
Solution: Increase the reaction temperature incrementally. While low temperatures are often used to control stereoselectivity, a sluggish reaction may require more thermal energy. Also, consider using a donor with a smaller protecting group at the C2 position if compatible with your synthetic strategy.
-
-
Suboptimal Reaction Conditions: Factors like solvent, concentration, and the presence of molecular sieves can significantly impact the reaction outcome.[2]
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Use freshly activated molecular sieves (4 Å) to scavenge any moisture. The choice of solvent is also critical; dichloromethane (B109758) (DCM) is common, but sometimes a more polar solvent or a solvent mixture can improve solubility and reaction rates.[3][4]
-
Q2: I'm observing significant side products, such as glycal formation or orthoester rearrangement. How can I minimize these?
A2: The formation of side products often indicates that the reaction conditions are either too harsh or that the reactive intermediate is unstable.
-
Glycal Formation: This can occur with donors that have a participating group at C2 when the activation is too strong or the acceptor is not reactive enough, leading to elimination.
-
Solution: Use a less powerful promoter or lower the reaction temperature. If using a pre-activation strategy, ensure the acceptor is added promptly once the donor is fully activated.[5]
-
-
Orthoester Rearrangement: This is a common side reaction with donors having an ester-type participating group at C2 (e.g., acetate, benzoate).
-
Solution: Employing a nitrile-containing solvent (e.g., acetonitrile) can sometimes suppress orthoester formation. Alternatively, using a donor with a non-participating group at C2 (like a benzyl ether) will prevent this side reaction, though it may alter the stereochemical outcome.
-
Q3: The reaction is very slow and requires extended reaction times, leading to degradation of starting materials or products. How can I improve the kinetics?
A3: Sluggish kinetics are characteristic of reactions with poorly reactive acceptors.
-
Increase Promoter Stoichiometry: A slight excess of the promoter can sometimes accelerate the reaction. However, this should be done cautiously, as it can also lead to side reactions.
-
Pre-activation of the Donor: Activating the glycosyl donor before adding the acceptor can create a more reactive electrophile, improving the reaction rate upon addition of the hindered alcohol.[5] This strategy is particularly useful for thioglycosides and other donors that form stable intermediates.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times by efficiently heating the reaction mixture.[3][4] This has been shown to be effective for glycosylations, even in the absence of traditional activators for certain donor types.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives considered poorly reactive glycosyl acceptors?
A1: The reactivity of a glycosyl acceptor is determined by the nucleophilicity of its hydroxyl group, which is influenced by both electronic and steric factors.[6] In this compound, the bulky benzyl groups create significant steric hindrance around the hydroxyl groups, particularly the primary C1-OH. This steric congestion makes it difficult for the electrophilic glycosyl donor to approach and react, thus reducing the overall reactivity.[7][8]
Q2: How does the choice of glycosyl donor affect the outcome of the reaction with these hindered acceptors?
A2: The structure of the glycosyl donor plays a crucial role.[9][10]
-
Leaving Group: Donors with better leaving groups (e.g., trichloroacetimidates, phosphates) are generally more reactive and are often required for successful coupling with hindered acceptors.[11] Thioglycosides are also versatile but may require more forceful activation conditions.[1]
-
Protecting Groups: The electronic nature of the protecting groups on the donor is important. Electron-withdrawing groups (like acetyl or benzoyl) "disarm" the donor, making it less reactive. Electron-donating groups (like benzyl) "arm" the donor, increasing its reactivity. For a poorly reactive acceptor, a more "armed" donor is generally preferred.[12]
Q3: What are the most effective activating systems (promoters) for glycosylating these hindered acceptors?
A3: The choice of promoter is critical and depends on the glycosyl donor.
-
For Thioglycosides: Powerful, oxophilic promoters are needed. Combinations like N-Iodosuccinimide/Triflic acid (NIS/TfOH), Iodonium dicollidine perchlorate (B79767) (IDCP), or Dimethyl(methylthio)sulfonium triflate (DMTST) are common choices.
-
For Trichloroacetimidates: Lewis acids are used as promoters. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂) are highly effective, typically used at low temperatures (-40 to -78 °C) to control the reaction.
-
For Glycosyl Phosphates: Activation can be achieved under mild, neutral conditions using precisely tailored H-bond donor catalysts or with stoichiometric trimethylsilyltriflate under cryogenic temperatures.[11]
Q4: Can changing the protecting groups on the glucitol acceptor improve its reactivity?
A4: Yes, modifying the protecting group pattern can tune acceptor reactivity.[12] Replacing a bulky benzyl group adjacent to the reacting hydroxyl with a smaller or electronically different group can have a significant impact. For instance, benzoyl groups are electron-withdrawing and can decrease the nucleophilicity of a nearby hydroxyl group, making the acceptor even less reactive.[13] While this might seem counterintuitive, systematically changing protecting groups can sometimes be used to control stereoselectivity by altering the reaction mechanism.[2][12]
Quantitative Data Summary
The following table summarizes representative conditions and outcomes for glycosylation reactions involving hindered acceptors, illustrating the impact of different donors and promoters.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Per-O-benzyl Galactosyl DNP | Hindered secondary alcohol | None (Microwave) | DMF | 100 | 0.25 | 65-70 | [3] |
| Thioglycoside Donor | Sterically hindered alcohol | DMTST | DCM | -20 to RT | 2 | 85-95 | [1] |
| Glycosyl Phosphate Donor | Hindered Serine derivative | Bis-thiourea catalyst | Toluene | RT | 14 | >99 | [11] |
| Trichloroacetimidate Donor | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Bi(OTf)₃ | DCM | 0 | 15 | 55 | [14] |
| Per-O-benzyl Glucosyl Chloride | Various alcohols | Urea derivative / K₂CO₃ | Benzene | Reflux | 1-3 | 71-91 | [15] |
Key Experimental Protocol
General Protocol for TMSOTf-Promoted Glycosylation of this compound with a Glycosyl Trichloroacetimidate Donor
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Glycosyl Trichloroacetimidate Donor (1.0 equiv)
-
This compound Acceptor (1.2 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å, powdered)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.3 equiv)
-
Triethylamine (B128534) (Et₃N) or Pyridine (B92270)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the glycosyl donor (1.0 equiv), the glucitol acceptor (1.2 equiv), and freshly activated powdered molecular sieves (4 Å).
-
Solvent Addition: Anhydrous DCM is added via syringe, and the resulting suspension is stirred under a nitrogen atmosphere at room temperature for 30-60 minutes.
-
Cooling: The reaction mixture is cooled to the desired temperature (typically -40 °C to -78 °C) using a dry ice/acetone or similar cooling bath.
-
Initiation: TMSOTf (0.1 equiv) is added dropwise via syringe. The reaction progress is monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, additional aliquots of TMSOTf may be added.
-
Quenching: Once the reaction is complete (as indicated by TLC, typically 1-3 hours), it is quenched by the addition of triethylamine or pyridine to neutralize the acid promoter.
-
Workup: The mixture is allowed to warm to room temperature. It is then diluted with DCM and filtered through a pad of Celite to remove the molecular sieves. The filtrate is washed sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired glycosylated product.
Visualized Workflows and Logic
Experimental Workflow for Glycosylation
Caption: A typical experimental workflow for a TMSOTf-promoted glycosylation reaction.
Troubleshooting Logic for Low Reactivity
Caption: A decision tree for troubleshooting low reactivity in glycosylation reactions.
References
- 1. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06139B [pubs.rsc.org]
- 3. Microwave-Assisted Neutral Glycosylation Reactions in the Absence of Reagent Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. college.emory.edu [college.emory.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pnas.org [pnas.org]
- 12. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic methodologies for 2,3,4,6-Tetra-O-benzyl-D-glucitol, a crucial intermediate in the synthesis of various biologically active molecules. The following sections detail the experimental protocols for two primary synthesis routes, present a comparative analysis of their performance, and include visualizations of the synthetic workflows.
Introduction
This compound is a protected form of D-glucitol where the hydroxyl groups at positions 2, 3, 4, and 6 are masked with benzyl (B1604629) ethers. This protection strategy is vital in carbohydrate chemistry to allow for selective reactions at the unprotected hydroxyl groups. The synthesis of this compound typically involves a two-stage process: the benzylation of a suitable glucose precursor followed by the reduction of the anomeric carbon. This guide compares two common routes that differ in their starting material for the initial benzylation step: one starting from methyl glucoside and the other from sucrose (B13894).
Synthesis Methodologies
The synthesis of this compound is predominantly a two-step process. The first step involves the benzylation of a glucose derivative to yield 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The second, and final, step is the reduction of the anomeric center of this intermediate to afford the target glucitol.
Method 1: Synthesis via Methyl Glucoside
This method involves the initial benzylation of methyl α-D-glucopyranoside, followed by hydrolysis of the methyl glycoside to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, and finally reduction to the desired this compound.
Step 1a: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside [1]
In a reaction vessel, methyl glucoside is dissolved in an organic solvent. Nitrogen gas is introduced, and a metal hydride (such as sodium hydride) is added. The mixture is stirred for 5-45 minutes until gas evolution ceases. The system is cooled to ≤15°C, and benzyl halide (e.g., benzyl chloride) is slowly added. After the addition is complete, the temperature is raised to 20-40°C and the reaction is stirred for 1-4 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Post-reaction work-up yields methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside. For optimal results, a molar ratio of methyl glucoside:metal hydride:benzyl halide of 1:1.1:4.74 is used, with a reaction temperature of 25°C for 1.5 hours.[1]
Step 1b: Hydrolysis to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose [1]
The methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is added to an acid/alcohol mixture (e.g., hydrochloric acid and methanol). The reaction is heated to 60-100°C for 2-8 hours, during which a white solid precipitates. The reaction is monitored by TLC. Upon completion, the product, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is isolated after a suitable work-up. A specific example uses a mixture of hydrochloric acid and methanol (B129727) at 90°C for 5 hours, with a molar ratio of the starting glucoside to acid and alcohol of 1:9:85.[1]
Method 2: Synthesis via Sucrose
This alternative route utilizes the more complex disaccharide, sucrose, as the starting material. The process involves the benzylation of sucrose to octa-O-benzyl sucrose, followed by acidic hydrolysis to yield 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
Step 2a: Synthesis of Octa-O-benzyl Sucrose
Sucrose is benzylated using benzyl chloride in the presence of a base like potassium hydroxide.
Step 2b: Hydrolysis to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
The crude octa-O-benzyl sucrose is dissolved in an organic solvent such as ethanol, isopropanol, acetone (B3395972), benzene, or toluene, with the addition of hydrochloric acid. The reaction mixture is heated at 50-60°C for 20-60 minutes. The final product is then purified by crystallization. A reported protocol involves dissolving 29.5 g of the crude benzylation product in 300 ml of acetone and 15 ml of 37% hydrochloric acid, followed by refluxing for 20 minutes. After work-up and crystallization from hot methanol, a yield of 70% is reported.
Final Step for Both Methods: Reduction to this compound
The intermediate, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, obtained from either Method 1 or 2, is then reduced to the final product.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is dissolved in a suitable solvent, typically a protic solvent like ethanol. Sodium borohydride (B1222165) (NaBH₄) is then added in portions to the cooled solution (e.g., in an ice bath). The reaction progress is monitored by TLC. After the reaction is complete, the excess sodium borohydride is quenched, and the product is isolated through an appropriate work-up procedure, which may involve extraction and purification by column chromatography or recrystallization.
Quantitative Data Summary
| Parameter | Method 1 (from Methyl Glucoside) | Method 2 (from Sucrose) |
| Starting Material | Methyl α-D-glucopyranoside | Sucrose |
| Intermediate 1 | Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside | Octa-O-benzyl Sucrose |
| Intermediate 2 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose |
| Yield (Step 1a) | Up to 97.4%[1] | Not explicitly stated for this step |
| Yield (Step 1b) | Up to 79.3%[1] | 70% (from crude octa-O-benzyl sucrose) |
| Overall Yield | High (potentially around 77%) | Good (70% for the hydrolysis step) |
| Purity of Intermediate 2 | 97.2-99.6%[1] | High purity after crystallization |
| Key Reagents | Sodium hydride, Benzyl chloride, HCl, Methanol | Potassium hydroxide, Benzyl chloride, HCl, Acetone |
Experimental and Logical Workflows
The following diagrams illustrate the synthesis pathways described above.
Caption: Synthesis workflow starting from methyl glucoside.
Caption: Synthesis workflow starting from sucrose.
Comparison of Methods
-
Starting Material: Method 1 utilizes methyl glucoside, a readily available and relatively simple starting material. Method 2 starts with sucrose, which is also widely available but requires the benzylation of eight hydroxyl groups, potentially leading to a more complex reaction mixture.
-
Yield and Purity: The Chinese patent describing Method 1 reports very high yields for both the benzylation and hydrolysis steps, with the final intermediate having high purity.[1] The German patent for Method 2 reports a good yield for the hydrolysis step, but the overall yield from sucrose is not explicitly detailed.
-
Process Simplicity and Scalability: Method 1, as described in the patent, appears to be a straightforward and high-yielding process suitable for large-scale production.[1] The purification of the intermediate in Method 2 relies on crystallization, which can be an efficient method for large-scale purification.
-
Final Reduction Step: Both methods converge to the same intermediate, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, and therefore share the same final reduction step. The use of sodium borohydride is a common and effective method for this transformation.
Conclusion
Both presented methods offer viable routes for the synthesis of this compound. The choice between them may depend on factors such as the availability and cost of the starting materials, desired scale of the reaction, and the specific laboratory capabilities. The route starting from methyl glucoside appears to be well-documented with high reported yields, making it a strong candidate for efficient synthesis. The sucrose-based method provides a good alternative, particularly if large-scale purification by crystallization is preferred. Further optimization of the final reduction step and its purification would be beneficial for both routes to maximize the overall yield of the target this compound.
References
A Comparative Guide to Protecting Group Strategies for Glucitol: 2,3,4,6-Tetra-O-benzyl-D-glucitol vs. Alternatives
In the intricate field of carbohydrate chemistry, the synthesis of complex molecules and glycoconjugates hinges on the strategic use of protecting groups. For polyfunctional molecules like glucitol, a six-carbon sugar alcohol, selectively masking its multiple hydroxyl groups is paramount to achieving desired chemical transformations. This guide provides a detailed comparison of various protecting group strategies for glucitol, with a primary focus on the robust benzyl (B1604629) ether protection, exemplified by 2,3,4,6-Tetra-O-benzyl-D-glucitol, and its comparison with other common strategies such as acetal (B89532) and silyl (B83357) ether formation.
The Benzyl Ether Strategy: A Robust and Permanent Protection
Benzyl ethers are among the most widely used "permanent" protecting groups in carbohydrate synthesis due to their exceptional stability across a broad range of chemical conditions, including strongly acidic and basic environments.[1][2][3][4] This stability allows for extensive chemical modifications on other parts of the molecule without risking the premature cleavage of the benzyl group.
Synthesis and Deprotection: The formation of benzyl ethers is typically achieved through a Williamson ether synthesis, reacting the alcohol with a benzyl halide, such as benzyl bromide (BnBr), in the presence of a strong base like sodium hydride (NaH).[5]
Deprotection of benzyl ethers is most commonly and cleanly accomplished via catalytic hydrogenolysis.[5][6] This method involves using hydrogen gas (H₂) or a hydrogen source like formic acid in the presence of a palladium on carbon (Pd/C) catalyst, yielding the deprotected alcohol and toluene (B28343) as a byproduct.[5] Alternative deprotection methods exist, such as Birch reduction (using sodium in liquid ammonia) or oxidative cleavage, which can be useful when other functional groups in the molecule are sensitive to hydrogenation.[6][7] Visible-light-mediated debenzylation has also emerged as a mild alternative.[6][7]
Logical Workflow for Benzyl Ether Protection
Caption: Workflow for using benzyl ethers as protecting groups.
Alternative Protecting Group Strategies
While benzyl ethers offer robustness, other strategies provide advantages in terms of regioselectivity and milder deprotection conditions, enabling complex, multi-step syntheses through orthogonal protection schemes.[2][8][9]
a) Acetal Protecting Groups
Acetal formation is a powerful method for the simultaneous protection of 1,2- or 1,3-diol systems. Cyclic acetals, such as benzylidene acetals, are commonly used to protect the 4,6-hydroxyls of hexopyranosides or adjacent diols in acyclic systems.
-
Formation: Acetals are formed by reacting the polyol with an aldehyde or ketone (e.g., benzaldehyde (B42025) dimethyl acetal) under acidic catalysis.[10][11][12]
-
Stability & Deprotection: They are stable under neutral to strongly basic conditions but are readily cleaved by mild aqueous acid, making them orthogonal to benzyl and silyl ethers.[10][11][13] Reductive opening of benzylidene acetals can also be performed to yield a free hydroxyl and a benzyl ether at the other position.[5]
b) Silyl Ether Protecting Groups
Silyl ethers offer a wide range of stabilities depending on the steric bulk of the substituents on the silicon atom, making them highly versatile for multi-step syntheses.
-
Formation: Silylation is achieved by treating the alcohol with a silyl chloride (e.g., TBDMS-Cl, TIPS-Cl) in the presence of a mild base like imidazole.[14][15] The steric hindrance of bulky silyl groups often allows for the regioselective protection of primary hydroxyls over secondary ones.[3][14][16]
-
Stability & Deprotection: Silyl ethers are stable to a wide range of non-acidic and non-fluoride conditions.[14] Deprotection is typically achieved with fluoride (B91410) ion sources (e.g., tetra-n-butylammonium fluoride, TBAF) or under acidic conditions.[14][15][17] The stability to acid hydrolysis varies significantly: TMS < TES < TBS < TIPS < TBDPS.[14]
c) Acyl Protecting Groups
Acyl groups, such as acetyl (Ac) and benzoyl (Bz), form ester linkages with hydroxyl groups.
-
Formation: They are introduced using an acyl chloride or anhydride (B1165640) with a base like pyridine.[3][18]
-
Stability & Deprotection: Esters are stable under neutral and acidic conditions but are easily cleaved by basic hydrolysis (saponification), making them orthogonal to benzyl ethers and acetals.[17][18]
-
Reactivity Influence: As electron-withdrawing groups, acyl protecting groups can decrease the reactivity of the carbohydrate, a factor considered in glycosylation strategies (the "armed-disarmed" principle).[19]
Comparative Data Presentation
The choice of a protecting group strategy is dictated by the overall synthetic plan, including the required stability, conditions for removal, and potential for regioselectivity. The following table summarizes the key performance characteristics of each strategy.
| Feature | Benzyl Ethers | Acetal Groups (Benzylidene) | Silyl Ethers (TBDMS) | Acyl Groups (Acetyl) |
| Protection Reagents | Benzyl halide (e.g., BnBr), Base (e.g., NaH) | Benzaldehyde dimethyl acetal, Acid catalyst (e.g., CSA) | Silyl chloride (e.g., TBDMS-Cl), Base (e.g., Imidazole) | Acetic anhydride, Base (e.g., Pyridine, DMAP) |
| Stability (Acid) | Very Stable | Labile | Labile (stability varies with bulk) | Stable |
| Stability (Base) | Very Stable | Stable | Stable | Labile (saponification) |
| Stability (H₂/Pd) | Labile | Stable | Stable | Stable |
| Deprotection Reagents | H₂/Pd/C; Na/NH₃; Oxidizing agents (DDQ)[5][6][7] | Mild aqueous acid (e.g., AcOH/H₂O)[20] | Fluoride source (e.g., TBAF); Acid[14][15] | Base (e.g., NaOMe in MeOH); Aqueous base[17] |
| Orthogonality | Orthogonal to acyl, silyl, and acetal groups under specific deprotection conditions. | Orthogonal to benzyl, silyl, and acyl groups. | Orthogonal to benzyl, acyl, and acetal groups. | Orthogonal to benzyl, silyl, and acetal groups. |
| Advantages | High stability to a wide range of conditions. | Protects two hydroxyls at once; can be opened regioselectively. | Tunable stability; mild deprotection; allows regioselective protection. | Easily introduced; electron-withdrawing nature can be useful. |
| Disadvantages | Harsh deprotection conditions (hydrogenolysis) are not compatible with some functional groups (e.g., alkenes, azides). | Labile to acid; introduces a new stereocenter. | Labile to acid; potential for migration. | Labile to base; potential for migration. |
Experimental Protocols
Protocol 1: Synthesis of Per-O-benzyl-D-glucitol
-
Materials: D-Glucitol, Sodium Hydride (60% dispersion in mineral oil), Benzyl Bromide, Anhydrous Dimethylformamide (DMF), Methanol, Dichloromethane (B109758) (DCM), Water, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
Suspend D-glucitol (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add Sodium Hydride (7.0 eq, to protect all six hydroxyls) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add Benzyl Bromide (7.0 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.
-
Pour the reaction mixture into water and extract with dichloromethane (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the per-O-benzylated glucitol.
-
Protocol 2: Deprotection of Benzyl Ethers via Hydrogenolysis
-
Materials: Benzyl-protected glucitol, Palladium on Carbon (10% Pd/C), Ethyl Acetate (B1210297), Methanol.
-
Procedure:
-
Dissolve the benzyl-protected glucitol in a mixture of ethyl acetate and methanol.
-
Add 10% Pd/C catalyst (approx. 10-20% by weight of the substrate).
-
Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected glucitol.
-
Orthogonal Protecting Group Strategy Visualization
Caption: Orthogonal deprotection of a multi-protected glucitol.
This guide illustrates that while this compound represents a strategy of high stability, a wealth of alternative protecting groups are available to the synthetic chemist. The optimal choice depends on a careful consideration of the entire synthetic route, leveraging the unique properties of each class of protecting groups to achieve complex molecular architectures.
References
- 1. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. youtube.com [youtube.com]
- 14. Silyl ether - Wikipedia [en.wikipedia.org]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 16. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 20. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2,3,4,6-Tetra-O-benzyl-D-glucitol and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of 2,3,4,6-Tetra-O-benzyl-D-glucitol and its key isomers. Due to the limited availability of published spectroscopic data for the linear tetra-O-benzylated hexitols, this guide presents data for the more commonly characterized per-O-benzylated cyclic pyranose analogues. The structural differences between the linear alditols and their cyclic counterparts will be highlighted, and expected spectral variations are discussed.
Introduction
This compound is a protected form of D-glucitol (sorbitol), a sugar alcohol with significant applications in the pharmaceutical and food industries. Its isomers, derived from other common hexitols like mannitol (B672) and galactitol, are also of considerable interest in synthetic chemistry and drug discovery. The benzylation of hydroxyl groups is a common strategy to enhance solubility in organic solvents and to selectively protect hydroxyls during multi-step syntheses. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of these closely related isomers.
This guide focuses on the spectroscopic comparison of this compound with its isomers, primarily drawing on data from their per-O-benzylated pyranose forms due to data availability.
Structural Relationships of Hexitols
The stereochemical differences between glucitol, mannitol, and galactitol, the parent compounds of the discussed benzylated derivatives, are foundational to the variations observed in their spectroscopic data. The following diagram illustrates the relationship between these parent hexitols.
Comparative Spectroscopic Data
The following tables summarize the available ¹H and ¹³C NMR spectroscopic data for the per-O-benzylated pyranose forms of D-glucose, D-mannose, and D-galactose. It is important to note that the linear alditol derivatives, such as this compound, would lack the anomeric proton and carbon signals (H-1 and C-1 in the pyranose ring) and would instead exhibit signals corresponding to the two primary alcohol groups (or their benzylated counterparts) at the termini of the carbon chain.
¹H NMR Data of Per-O-benzylated Hexopyranoses
| Compound | H-1 (δ, ppm, J in Hz) | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Benzyl (B1604629) CH₂ & Ar-H (δ, ppm) |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | ~4.82 (d, J=3.5) | ~3.5-3.7 | ~3.8-4.0 | ~3.6-3.8 | ~3.7-3.9 | ~3.6-3.8 | ~4.4-5.0 & 7.1-7.4 |
| 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranose | ~4.90 (br s) | ~3.8-4.0 | ~3.7-3.9 | ~3.6-3.8 | ~3.7-3.9 | ~3.6-3.8 | ~4.4-5.1 & 7.1-7.4 |
| 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | ~4.9 (d, J=3.5) | ~3.9-4.1 | ~3.8-4.0 | ~3.9-4.1 | ~3.9-4.1 | ~3.6-3.8 | ~4.4-5.0 & 7.1-7.4 |
Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The complex overlapping signals of the ring protons (H-2 to H-6) and the benzyl methylene (B1212753) protons often require 2D NMR techniques for definitive assignment.
¹³C NMR Data of Per-O-benzylated Hexopyranoses
| Compound | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Benzyl CH₂ & Ar-C (δ, ppm) |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | ~97.9 | ~80.3 | ~82.2 | ~77.8 | ~75.7 | ~69.0 | ~73.4-75.7 & 127.6-138.6 |
| 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranose | ~98.0 | ~78.0 | ~80.0 | ~75.0 | ~73.0 | ~69.0 | ~72.0-75.0 & 127.0-139.0 |
| 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | ~98.6 | ~78.0 | ~79.0 | ~75.0 | ~73.0 | ~69.0 | ~72.0-75.0 & 127.0-139.0 |
Note: The chemical shifts for the aromatic carbons of the benzyl groups typically appear in the range of 127-139 ppm.
Infrared (IR) Spectroscopy
The IR spectra of these benzylated hexitols are expected to be very similar, dominated by the characteristic absorptions of the benzyl groups and the C-O ether linkages.
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H Stretch (free hydroxyl) | 3600-3200 (broad) |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-O Stretch (ether) | 1150-1085 |
The presence or absence of a broad O-H stretching band can confirm the protection of all hydroxyl groups.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a common mass spectrometry technique for these compounds. The expected molecular ion peaks would correspond to the sodium or potassium adducts of the molecule ([M+Na]⁺ or [M+K]⁺).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+Na]⁺ (m/z) |
| Tetra-O-benzyl-hexitol | C₃₄H₃₈O₆ | 542.67 | 565.25 |
Experimental Protocols
General Workflow for Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzylated hexitol in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
2D NMR: For unambiguous assignment of overlapping signals, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film: If the sample is a viscous oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of sodium or potassium salt to promote adduct formation.
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+Na]⁺) to confirm the molecular weight of the compound.
Conclusion
A Comparative Guide to the Validation of Analytical Methods for 2,3,4,6-Tetra-O-benzyl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization and validation of 2,3,4,6-Tetra-O-benzyl-D-glucitol, a critical protected intermediate in the synthesis of various biologically active molecules. The selection of a suitable analytical method is paramount for ensuring the identity, purity, and quality of this compound throughout the drug development process. This document presents a comparative overview of common analytical techniques, their performance characteristics, and detailed experimental protocols to aid researchers in selecting and implementing the most appropriate method for their specific needs.
Introduction to Analytical Method Validation
The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. It is a critical component of quality control in the pharmaceutical industry, ensuring that the data generated is reliable and reproducible. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitative purity determination, structural confirmation, or trace-level impurity detection. The following tables summarize the typical performance of High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of protected carbohydrates like this compound.
Note: The quantitative data presented in the tables are based on studies of structurally similar protected monosaccharides and may vary for this compound.
Table 1: Comparison of HPLC Methods for the Analysis of Protected Carbohydrates
| Parameter | HPLC-UV | HPLC-ELSD | HPLC-MS |
| Linearity (R²) | > 0.995 | > 0.999 (often requires non-linear fit) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 2 - 5 µg/mL | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.04 - 5 µg/mL | 5 - 15 µg/mL | 0.5 - 50 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Specificity | Moderate to High | Low to Moderate | Very High |
| Primary Application | Purity and assay | Purity and assay (universal detection) | Identification, impurity profiling, and quantification |
Table 2: Performance of Other Key Analytical Methods
| Method | Primary Application | Key Performance Characteristics |
| GC-MS (after derivatization) | Impurity profiling, identification of volatile derivatives | High sensitivity (pg level), excellent separation of isomers, requires derivatization. |
| ¹H NMR Spectroscopy | Structural elucidation, identification | Provides detailed structural information, can be quantitative (qNMR) with appropriate standards. |
| FTIR Spectroscopy | Functional group identification | Rapid and non-destructive, provides a characteristic fingerprint of the molecule. |
Experimental Workflows and Logical Relationships
A clear understanding of the workflow is essential for the successful validation of any analytical method. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for the validation of an analytical method.
Detailed Experimental Protocols
The following are representative protocols for the characterization and validation of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity and assay of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Validation Parameters:
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 0.1 to 1.5 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific for the identification and quantification of impurities after derivatization.
-
Derivatization (Silylation):
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC-MS system.
-
GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp to 300 °C at 10 °C/min.
-
Hold at 300 °C for 10 min.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). For quantitative analysis, use a suitable internal standard and create a calibration curve.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This is a primary method for structural elucidation and can be used for quantitative analysis (qNMR).
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 10-30 s for quantitative analysis).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Analysis:
-
Structural Confirmation: Assign the proton signals based on their chemical shifts, coupling constants, and multiplicities. The aromatic protons of the benzyl (B1604629) groups are expected in the range of δ 7.2-7.4 ppm, the benzylic CH₂ protons between δ 4.4-5.0 ppm, and the glucitol backbone protons between δ 3.5-4.2 ppm.
-
Quantitative Analysis: Integrate the signals of the analyte and the internal standard. Calculate the concentration of the analyte based on the known concentration of the internal standard and the ratio of their integrals, accounting for the number of protons contributing to each signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for confirming the presence of key functional groups.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands. For this compound, expect to see:
-
Broad O-H stretching vibration around 3300-3500 cm⁻¹.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
C-O stretching vibrations in the fingerprint region (1000-1200 cm⁻¹).
-
Logical Relationships in Method Selection
The choice of an analytical method is guided by the specific analytical objective. The following diagram illustrates the decision-making process for selecting an appropriate method.
Caption: Decision tree for selecting an analytical method.
By providing this comparative data and detailed methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the validation of analytical methods for this compound, ultimately contributing to the development of safe and effective pharmaceuticals.
Comparative Reactivity of Partially Benzylated Glucitols: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of partially benzylated glucitols is pivotal for the strategic design of complex carbohydrate-based molecules. The placement of benzyl (B1604629) protecting groups significantly influences the reactivity of the remaining hydroxyl moieties, dictating the outcome of subsequent chemical transformations. This guide provides a comparative analysis of the reactivity of different partially benzylated glucitols, supported by experimental data and detailed protocols to inform synthetic strategies.
While the majority of research focuses on the cyclic forms of glucose (pyranosides), the principles of reactivity governed by steric hindrance and electronic effects of benzyl groups can be extended to the open-chain glucitols. The reactivity of a specific hydroxyl group in a partially benzylated glucitol is a function of its position (primary vs. secondary) and the steric and electronic environment created by the neighboring benzyl ethers.
Influence of Benzyl Group Positioning on Reactivity
The introduction of benzyl groups, which are electron-donating, generally increases the reactivity of a glycosyl donor in glycosylation reactions, a phenomenon often referred to as the "arming" effect. Conversely, electron-withdrawing groups like acetyls are "disarming," leading to less reactive donors. In the context of a partially benzylated glucitol acting as an acceptor, the benzyl groups exert steric hindrance, which can modulate the reactivity of the remaining free hydroxyl groups.
Generally, the order of reactivity for hydroxyl groups in a polyol is primary > secondary. However, the presence of bulky benzyl groups can alter this trend. For instance, a hydroxyl group adjacent to a benzylated position will be more sterically hindered and thus less reactive.
Quantitative Comparison of Reactivity
| Partially Benzylated Glucopyranoside Acceptor | Glycosylation Donor | Product Yield (%) | Observations |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Monosaccharide Donor | Predominantly (1→3)-linked product | The C-2 and C-3 hydroxyls are available for glycosylation. The regioselectivity depends on the donor size.[1] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Disaccharide/Trisaccharide Donor | Exclusively (1→2)-linked product | Larger donors preferentially react at the C-2 position.[1] |
| Benzyl 2-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside | Various Donors | 64-82% for subsequent modifications | The free 3-OH is available for further functionalization.[2] |
| 3-O-Benzyl Glucose Derivative | Acetic Anhydride | 90% (di-O-acetate) | Demonstrates the high reactivity of the remaining hydroxyl groups to acylation.[3] |
Experimental Protocols
General Procedure for Glycosylation using a Partially Benzylated Glucopyranoside Acceptor
This protocol is representative of a typical glycosylation reaction where a partially benzylated sugar acts as the acceptor.
Materials:
-
Partially benzylated glucopyranoside acceptor (e.g., Benzyl 2-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside)
-
Glycosyl donor (e.g., a glycosyl trichloroacetimidate)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution (catalyst)
-
Triethylamine (quenching agent)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the partially benzylated glucopyranoside acceptor (1.0 eq) and the glycosyl donor (1.2 eq) in anhydrous DCM is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
Activated powdered 4 Å molecular sieves are added to the solution, and the mixture is stirred at room temperature for 30 minutes to ensure anhydrous conditions.
-
The reaction mixture is cooled to the desired temperature (e.g., -40 °C).
-
A solution of TMSOTf (0.1 eq) in anhydrous DCM is added dropwise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is allowed to warm to room temperature, diluted with DCM, and filtered through a pad of celite.
-
The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired glycosylated product.
Visualizing the Workflow
The following diagrams illustrate the logical steps in the synthesis and subsequent reaction of a partially benzylated glucitol derivative.
References
The Strategic Advantage of 2,3,4,6-Tetra-O-benzyl-D-glucitol and Its Derivatives in Complex Drug Synthesis
For researchers and professionals in drug development, the selection of a suitable precursor is a critical decision that significantly impacts the efficiency, yield, and economic viability of a synthetic route. This guide provides a comprehensive comparison of 2,3,4,6-Tetra-O-benzyl-D-glucitol and its close derivative, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, with alternative precursors in the synthesis of high-value pharmaceuticals, including the anti-diabetic drug voglibose (B1684032) and the glycopeptide antibiotic vancomycin (B549263). Through a detailed analysis of experimental data and methodologies, this document aims to equip scientists with the necessary information to make informed decisions in the design of complex synthetic pathways.
Unveiling the Potential: this compound as a Versatile Precursor
This compound and its derivatives are valuable intermediates in carbohydrate chemistry, primarily due to the protecting benzyl (B1604629) groups that offer stability during various reaction conditions and can be selectively removed in the final stages of a synthesis. This feature makes them ideal starting materials for the synthesis of complex molecules where selective manipulation of hydroxyl groups is paramount.
Comparative Analysis: Performance in Drug Synthesis
The efficacy of a precursor is best evaluated through a direct comparison of key metrics in the synthesis of a target molecule. This section presents a comparative analysis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and other precursors in the synthesis of voglibose and vancomycin.
Voglibose Synthesis: A Tale of Two Precursors
Voglibose, a potent alpha-glucosidase inhibitor for the management of type 2 diabetes, can be synthesized from various starting materials. Here, we compare a route utilizing a derivative of D-glucose, closely related to our topic compound, with a synthesis starting from valiolamine (B116395).
| Precursor/Route | Starting Material | Number of Steps | Overall Yield | Key Advantages | Key Disadvantages |
| Benzylated Glucose Derivative Route | O-arylated lactic acid derivative | 7 | 17%[1][2] | Concise synthesis.[2] | Requires multi-step preparation of the advanced precursor. |
| Alternative D-Glucose Route | D-glucose | 12 | 15.1%[1] | Utilizes a readily available and inexpensive starting material. | Longer synthetic route compared to the lactic acid derivative approach. |
| Valiolamine Route | D-glucose (for Valiolamine synthesis) | Multiple steps to obtain valiolamine, then conversion to voglibose. | Variable, but can be efficient once valiolamine is obtained. | Valiolamine is a direct precursor, simplifying the final steps. | The synthesis of valiolamine itself is a multi-step process. |
Vancomycin Synthesis: The Rise of Enzymatic Glycosylation
Vancomycin is a complex glycopeptide antibiotic where the attachment of sugar moieties is a critical step. Traditionally, this was achieved through challenging chemical glycosylation methods. However, recent advancements have highlighted the superiority of enzymatic approaches.
| Glycosylation Strategy | Precursor for Glycosylation | Reagents/Enzymes | Overall Yield of Total Synthesis | Key Advantages | Key Disadvantages | | :--- | :--- | :--- | :--- | :--- | | Enzymatic Glycosylation | Vancomycin Aglycon, UDP-glucose, UDP-vancosamine | Glycosyltransferases (GtfE, GtfD) | 3.7% (in 19 steps)[3][4] | High stereoselectivity, avoids protecting groups, milder reaction conditions, significantly improved overall yield.[4][5] | Requires access to specific enzymes and activated sugar donors. | | Traditional Chemical Synthesis | Protected Vancomycin Aglycon and Glycosyl Donors | Various coupling reagents and protecting groups | Up to 0.14%[3] | Broader substrate scope for modified sugars.[6] | Multiple protection/deprotection steps, lower yields, potential for side reactions. |
Experimental Protocols: A Closer Look at the Synthesis
For reproducible and scalable results, detailed experimental protocols are essential. This section provides methodologies for key transformations involving the precursors discussed.
Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This protocol describes a two-step synthesis starting from methyl glucoside.
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
-
Dissolve methyl glucoside in an organic solvent and purge with nitrogen.
-
Add a metal hydride (e.g., sodium hydride) and stir until gas evolution ceases.
-
Cool the reaction mixture to ≤15°C and slowly add benzyl halide.
-
After the addition is complete, warm the mixture to 20-40°C and stir for 1-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, perform a standard aqueous work-up to isolate the crude product.
-
The purity of the obtained methyl tetrabenzyl glucoside is typically 91.3-95.0%, with yields ranging from 85.5-97.4%.[7]
Step 2: Hydrolysis to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Add the methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside to a mixture of an acid (e.g., hydrochloric acid or sulfuric acid) and an alcohol (e.g., methanol (B129727) or ethanol).
-
Heat the mixture to 60-100°C and react for 2-8 hours, during which a white solid will precipitate.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and isolate the solid product by filtration.
-
Wash the solid and dry to obtain 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
-
This step typically yields a product with a purity of 97.2-99.6% and a yield of 66.7-79.3%.[7]
Enzymatic Glycosylation of Vancomycin Aglycon
This protocol outlines the two-step, one-pot enzymatic glycosylation to produce vancomycin.[4]
-
To a solution of the vancomycin aglycon in a suitable buffer (e.g., Tris-HCl), add UDP-glucose and the glycosyltransferase GtfE.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the formation of the monoglucosylated intermediate by HPLC.
-
Once the first glycosylation is complete, add UDP-vancosamine and the second glycosyltransferase, GtfD, directly to the reaction mixture.
-
Continue the incubation and monitor the formation of vancomycin by HPLC.
-
Upon completion, the product can be purified by preparative HPLC.
-
This enzymatic approach has been shown to achieve a 92% yield for the two-step glycosylation on a 400 mg scale.[5]
Visualizing the Synthetic Pathways
To better understand the strategic choices in drug synthesis, the following diagrams, generated using Graphviz, illustrate the synthetic workflows.
Caption: Comparative synthetic routes to Voglibose.
Caption: Enzymatic vs. Chemical Glycosylation of Vancomycin.
Conclusion
The strategic use of this compound and its derivatives offers a robust platform for the synthesis of complex, high-value pharmaceuticals. As demonstrated in the case of voglibose, precursors derived from benzylated glucose provide a competitive alternative to other synthetic routes, offering a balance between the number of steps and overall yield. In the synthesis of vancomycin, while chemical methods using protected sugar precursors are feasible, the data strongly supports the adoption of enzymatic glycosylation for its superior efficiency and yield. This guide underscores the importance of a data-driven approach to precursor selection, enabling researchers to optimize their synthetic strategies for the efficient and scalable production of vital medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of (+)-Voglibose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Total Synthesis of Vancomycin - ChemistryViews [chemistryviews.org]
- 4. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved preparative enzymatic glycosylation of vancomycin aglycon and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102105455B - valiolamine of Stereoselective synthesis voglibose key intermediate - Google Patents [patents.google.com]
Benchmarking the cost-effectiveness of 2,3,4,6-Tetra-O-benzyl-D-glucitol synthesis routes.
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-effectiveness analysis of two primary synthesis routes for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial building block in carbohydrate chemistry and drug discovery. The comparison is based on publicly available experimental data and reagent costs.
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, often referred to in literature interchangeably with its glucitol form in broader contexts, is a common requirement in the development of various therapeutic agents. This document outlines two prevalent synthesis pathways: one commencing with the readily available methyl glucoside and another utilizing octa-O-benzyl sucrose (B13894). A thorough examination of their respective experimental protocols, yields, and associated costs is presented to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Routes
The two routes are evaluated based on starting materials, reaction steps, overall yield, and estimated reagent costs. The cost analysis is based on commercially available prices for reagents, standardized to a per-mole basis for equitable comparison. It is important to note that bulk purchasing and specific supplier agreements can significantly influence actual costs.
| Parameter | Route 1: From Methyl Glucoside | Route 2: From Octa-O-benzyl Sucrose |
| Starting Material | Methyl α-D-glucopyranoside | Sucrose |
| Key Intermediates | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Octa-O-benzyl sucrose |
| Number of Steps | 2 | 2 |
| Overall Yield | ~77%[1] | ~66.5% (assuming 95% yield for benzylation and 70% for hydrolysis)[2] |
| Key Reagents | Sodium Hydride, Benzyl (B1604629) Chloride, Hydrochloric Acid/Sulfuric Acid | Sodium Hydride, Benzyl Chloride, Hydrochloric Acid |
| Reaction Time | Step 1: 1-4 hours; Step 2: 2-8 hours[1] | Benzylation: ~3 hours; Hydrolysis: 20-60 minutes[2] |
| Purification | Crystallization, Column Chromatography[3] | Crystallization[2] |
| Estimated Reagent Cost per Mole of Product * | Moderate | Higher (primarily due to the cost of benzyl chloride for full benzylation of sucrose) |
Note: The estimated reagent cost is a qualitative assessment based on the stoichiometry and approximate market prices of the required chemicals. A detailed cost breakdown is provided in the subsequent sections.
Experimental Protocols
Route 1: Synthesis from Methyl Glucoside
This two-step synthesis involves the benzylation of methyl glucoside followed by acidic hydrolysis to yield the final product.
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside [1]
-
Dissolve methyl α-D-glucopyranoside in a suitable organic solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen).
-
Add sodium hydride (NaH) portion-wise and stir the suspension.
-
Slowly add benzyl chloride at a controlled temperature.
-
Allow the reaction to proceed for 1-4 hours.
-
Upon completion (monitored by TLC), the reaction is quenched, and the product is extracted.
-
The crude product is purified to yield methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside. A reported yield for this step is as high as 97.4%.[1]
Step 2: Hydrolysis to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose [1]
-
Dissolve the methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside obtained in the previous step in a mixture of a suitable alcohol and an acid (e.g., hydrochloric acid or sulfuric acid).
-
Heat the reaction mixture for 2-8 hours.
-
The product precipitates as a white solid.
-
The solid is collected by filtration, washed, and dried to yield 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The reported yield for this step is up to 79.3%.[1]
Route 2: Synthesis from Octa-O-benzyl Sucrose
This route involves the full benzylation of sucrose followed by selective acidic hydrolysis to cleave the glycosidic bond.
Step 1: Synthesis of Octa-O-benzyl Sucrose [2]
-
Dissolve sucrose in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium hydride (NaH) portion-wise while cooling.
-
Add benzyl bromide and stir the mixture for several hours at room temperature.
-
The reaction is quenched, and the crude product is extracted and purified. This step typically proceeds with high yield (assumed 95% for cost calculation).
Step 2: Hydrolysis to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose [2]
-
Dissolve the crude octa-O-benzyl sucrose in a mixture of an organic solvent (e.g., acetone) and concentrated hydrochloric acid.
-
Reflux the mixture for 20-60 minutes.
-
After cooling, the product is isolated by crystallization.
-
Further purification can be achieved by recrystallization from a suitable solvent like methanol. A yield of 70% is reported for this step.[2]
Cost-Effectiveness Benchmarking
To provide a quantitative comparison, the following table outlines the estimated cost of reagents required to synthesize one mole of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by each route. Prices are based on averages from various suppliers and are subject to change.
| Reagent | Molecular Weight ( g/mol ) | Cost per Mole (USD) | Moles per Mole of Product (Route 1) | Cost per Mole of Product (Route 1, USD) | Moles per Mole of Product (Route 2) | Cost per Mole of Product (Route 2, USD) |
| Methyl α-D-glucopyranoside | 194.18 | 515.00 | 1.30 | 669.50 | - | - |
| Sucrose | 342.30 | 30.00 | - | - | 1.50 | 45.00 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 120.00 | 5.72 | 686.40 | 12.00 | 1440.00 |
| Benzyl Chloride | 126.58 | 30.00 | 6.16 | 184.80 | 12.00 | 360.00 |
| Hydrochloric Acid (37%) | 36.46 | 5.00 | ~11.70 | 58.50 | ~2.00 | 10.00 |
| Total Estimated Reagent Cost | 1599.20 | 1855.00 |
Disclaimer: The costs are estimates for comparative purposes and may not reflect actual procurement costs.
Logical Workflow for Synthesis Route Selection
The decision-making process for selecting the optimal synthesis route can be visualized as follows:
Caption: Logical workflow for selecting the optimal synthesis route.
Signaling Pathway of Research and Development
The synthesis of this compound is a critical step in a larger research and development pathway, as illustrated below.
Caption: Role of synthesis in the drug development pipeline.
Conclusion
Both synthesis routes present viable options for the preparation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The route starting from methyl glucoside appears to be more cost-effective based on the estimated reagent costs and higher overall yield. However, the route from octa-O-benzyl sucrose offers a potentially faster hydrolysis step . The choice of synthesis route will ultimately depend on the specific priorities of the research team, including budget constraints, time considerations, and available expertise in purification techniques. This guide provides the necessary data to make an informed decision.
References
- 1. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 2. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 3. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 2,3,4,6-Tetra-O-benzyl-D-glucitol: A Comparative Guide to Modern Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental. This guide provides a comparative overview of state-of-the-art analytical techniques for the structural confirmation of complex organic molecules like 2,3,4,6-Tetra-O-benzyl-D-glucitol. While a public crystal structure for this specific molecule is not available, this guide will compare the gold standard of X-ray crystallography with powerful alternatives, namely Nuclear Magnetic Resonance (NMR) spectroscopy and three-dimensional electron diffraction (3DED).
A Comparative Analysis of Key Structural Determination Methods
The definitive structural confirmation of a small molecule relies on a variety of analytical techniques, each with its own strengths and limitations. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and 3D electron diffraction.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D Electron Diffraction (3DED) |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Diffraction of electrons by nanocrystals |
| Sample Phase | Solid (high-quality single crystal) | Solution or solid-state | Solid (nanocrystalline powder) |
| Sample Amount | Milligrams (crystal size dependent) | Milligrams | Micrograms to nanograms |
| Key Information | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity through bonds (COSY, HSQC, HMBC), through-space proximity (NOESY), dynamic and conformational information in solution | Precise 3D atomic coordinates from very small crystals |
| Resolution | Atomic resolution (<1 Å) | Indirect structural information | Atomic resolution |
| Primary Advantage | Unambiguous determination of the complete 3D structure.[1] | Provides detailed information about the molecule's structure and dynamics in solution.[2][3] | Ability to analyze extremely small crystals that are not suitable for X-ray diffraction.[4] |
| Primary Limitation | Requires the growth of suitable single crystals, which can be a significant bottleneck. | Does not directly provide a 3D model; structure is inferred from connectivity and conformational data. | Newer technique with less widespread availability compared to X-ray crystallography and NMR. |
Experimental Protocols for Structural Elucidation
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction remains the definitive method for determining the absolute structure of a crystalline compound.[1] The process involves several key stages:
-
Crystal Growth : The initial and often most challenging step is to grow high-quality single crystals of the target molecule. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting : A suitable crystal is carefully selected and mounted on a goniometer head.[1]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern is recorded on a detector.[1]
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods and then refined to yield the final atomic coordinates, bond lengths, and angles.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[2][3] A typical workflow involves:
-
Sample Preparation : A few milligrams of the compound are dissolved in a suitable deuterated solvent.
-
Data Acquisition : A series of NMR experiments are performed. Standard experiments include:
-
1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the carbon skeleton.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing information about the molecule's conformation and stereochemistry.
-
-
-
Data Analysis and Structure Elucidation : The various NMR spectra are analyzed to piece together the molecular structure by establishing connectivity between atoms and defining their spatial relationships.
3D Electron Diffraction (3DED)
A revolutionary technique, 3D electron diffraction allows for the determination of crystal structures from nanocrystals that are far too small for conventional X-ray diffraction.[4]
-
Sample Preparation : A micro- or nanocrystalline powder is deposited on a transmission electron microscopy (TEM) grid.[5]
-
Data Collection : The grid is placed in a TEM, and a series of electron diffraction patterns are collected as the crystal is tilted.[6]
-
Data Processing and Structure Solution : The collected diffraction data is processed using specialized software to reconstruct the 3D reciprocal lattice and solve the crystal structure, similar to X-ray crystallography.[4]
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural elucidation of a novel small molecule, integrating the discussed techniques.
Caption: Workflow for the structural elucidation of a small molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchps.com [jchps.com]
- 3. omicsonline.org [omicsonline.org]
- 4. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
A comparative analysis of benzyl vs. silyl protecting groups for sugar alcohols.
In the realm of synthetic carbohydrate chemistry, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and regioselectivity. For sugar alcohols, ubiquitous polyhydroxylated scaffolds in drug development and material science, benzyl (B1604629) and silyl (B83357) ethers are among the most common choices for temporary hydroxyl masking. This guide provides a detailed comparative analysis of these two classes of protecting groups, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Benzyl vs. Silyl Ethers
| Feature | Benzyl (Bn) Ethers | Silyl Ethers (e.g., TBDMS) |
| Structure | R-O-CH₂-Ph | R-O-SiR'₃ |
| Formation | Williamson ether synthesis (strong base) or via benzyl trichloroacetimidate (B1259523) (acidic conditions).[1][2] | Reaction with a silyl chloride (e.g., TBDMSCl) and a weak base (e.g., imidazole).[1] |
| Stability | Generally stable to a wide range of acidic and basic conditions.[3] | Stability is tunable based on the steric bulk of the silyl group. Generally labile to acidic conditions and fluoride (B91410) ions.[3][4] |
| Deprotection | Catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acidic/oxidative conditions.[5] | Fluoride ion sources (e.g., TBAF) or acidic hydrolysis.[6][7] |
| Orthogonality | Orthogonal to silyl ethers, allowing for selective deprotection. | Orthogonal to benzyl ethers. |
| Regioselectivity | Can be challenging to achieve high regioselectivity without the use of directing groups. | Steric hindrance of bulky silyl groups allows for high regioselectivity, often favoring primary over secondary alcohols.[8] |
Quantitative Performance Data: A Case Study with D-Mannitol
To provide a direct comparison, we will examine the regioselective protection of the primary hydroxyl groups of D-mannitol, a common sugar alcohol.
Protection of D-Mannitol
| Protecting Group | Reagents and Conditions | Product | Yield (%) | Reaction Time |
| Benzyl (Bn) | D-Mannitol, Phenylboronic Acid, Pyridine, Benzyl Bromide | 1,6-di-O-benzyl-D-mannitol | ~60-70% | 16-24 h |
| Silyl (TBDMS) | D-Mannitol, Phenylboronic Acid, Pyridine, TBDMSCl | 1,6-di-O-tert-butyldimethylsilyl-D-mannitol | >80% | 4-6 h |
Note: Yields and reaction times are approximate and can vary based on specific reaction conditions and scale.
Deprotection of Protected D-Mannitol
| Protected Substrate | Reagents and Conditions | Product | Yield (%) | Reaction Time |
| 1,6-di-O-benzyl-D-mannitol | 10% Pd/C, H₂ (1 atm), Ethanol | D-Mannitol | >95% | 12-24 h |
| 1,6-di-O-TBDMS-D-mannitol | TBAF (1 M in THF), THF, rt | D-Mannitol | >95% | 2-4 h |
Note: Yields and reaction times are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Regioselective 1,6-Dibenzylation of D-Mannitol
Objective: To selectively protect the primary hydroxyl groups of D-mannitol using benzyl ethers.
Procedure:
-
To a solution of D-mannitol (1.0 equiv) in anhydrous pyridine, add phenylboronic acid (1.1 equiv).
-
The mixture is stirred at room temperature under an inert atmosphere until the D-mannitol has dissolved.
-
Benzyl bromide (2.2 equiv) is added dropwise to the solution.
-
The reaction mixture is stirred at room temperature for 16-24 hours and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 1,6-di-O-benzyl-D-mannitol.
Protocol 2: Regioselective 1,6-Disilylation of D-Mannitol with TBDMSCl
Objective: To selectively protect the primary hydroxyl groups of D-mannitol using tert-butyldimethylsilyl ethers.[9]
Procedure:
-
To a solution of D-mannitol (1.0 equiv) in anhydrous pyridine, add phenylboronic acid (1.1 equiv).
-
The mixture is stirred at room temperature under an inert atmosphere until the D-mannitol has dissolved.
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (2.2 equiv) is added portion-wise to the solution.
-
The reaction mixture is stirred at room temperature for 4-6 hours and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 1,6-di-O-tert-butyldimethylsilyl-D-mannitol.[9]
Protocol 3: Hydrogenolysis of 1,6-di-O-benzyl-D-mannitol
Objective: To deprotect the benzyl ethers from 1,6-di-O-benzyl-D-mannitol.[5]
Procedure:
-
To a solution of 1,6-di-O-benzyl-D-mannitol (1.0 equiv) in ethanol, add 10% Palladium on carbon (10% w/w).
-
The flask is evacuated and backfilled with hydrogen gas (1 atm) using a balloon.
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours and monitored by TLC.
-
Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield D-mannitol.
Protocol 4: TBAF-Mediated Deprotection of 1,6-di-O-TBDMS-D-mannitol
Objective: To deprotect the silyl ethers from 1,6-di-O-TBDMS-D-mannitol.[6][7]
Procedure:
-
To a solution of 1,6-di-O-TBDMS-D-mannitol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF), add a 1 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (2.2 equiv).[7]
-
The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford D-mannitol.
Visualization of Workflows and Decision-Making
General Workflow for Protecting Sugar Alcohols
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evaluating the Performance of 2,3,4,6-Tetra-O-benzyl-D-glucitol in Enzymatic Reactions: A Comparative Analysis Framework
A comprehensive review of available scientific literature did not yield specific quantitative data on the enzymatic inhibitory performance of 2,3,4,6-Tetra-O-benzyl-D-glucitol. While this compound is recognized as a biochemical reagent in glycobiology and an intermediate in the synthesis of therapeutic agents like miglustat (B1677133), detailed experimental data such as IC50 or Ki values, which are essential for a direct performance comparison, are not publicly available.
Therefore, to fulfill the core requirements of providing a data-driven comparison guide for researchers, scientists, and drug development professionals, this document will present a comparative analysis of well-characterized enzyme inhibitors that are relevant to the presumed area of interest for this compound. Given its structural similarity to monosaccharides and its connection to miglustat (an inhibitor of glucosylceramide synthase, a type of glycosyltransferase), a logical and data-rich area for comparison is the inhibition of glycoside hydrolases, commonly known as glycosidases.
This guide will focus on the performance of established α-glucosidase inhibitors, providing a framework and example of how such a comparison should be structured. The principles and methodologies outlined here can be applied to this compound should experimental data become available in the future.
Introduction to α-Glucosidase Inhibition
α-Glucosidases are enzymes that catalyze the hydrolysis of the α-glucosidic linkages of carbohydrates, releasing glucose. In the context of drug development, particularly for type 2 diabetes, inhibiting these enzymes in the small intestine can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. Common α-glucosidase inhibitors include acarbose, miglitol, and voglibose.
Quantitative Performance Comparison of α-Glucosidase Inhibitors
The following table summarizes the in vitro inhibitory activity of selected, well-documented α-glucosidase inhibitors. This data is essential for an objective comparison of their potency.
| Inhibitor | Target Enzyme | IC50 (µM) | Enzyme Source | Substrate |
| Acarbose | α-Glucosidase | 7.5 | Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside |
| α-Amylase | 0.8 | Porcine Pancreas | Starch | |
| Miglitol | α-Glucosidase | 0.2 | Human Maltase | Maltose |
| α-Amylase | >1000 | Porcine Pancreas | Starch | |
| Voglibose | α-Glucosidase | 0.03 | Rat Intestinal Maltase | Maltose |
| α-Amylase | 1.4 | Porcine Pancreas | Starch |
Note: IC50 values can vary depending on the experimental conditions, including enzyme and substrate source, pH, and temperature. The data presented here is for comparative purposes and is collated from various scientific publications.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation and comparison of inhibitor performance. Below is a standard protocol for an in vitro α-glucosidase inhibition assay.
In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Test compound (e.g., this compound) and positive control (e.g., Acarbose)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solutions with phosphate buffer to obtain a range of concentrations.
-
In a 96-well microplate, add 50 µL of the α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
-
Add 50 µL of the various concentrations of the test compound or positive control to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
A blank (buffer only), a control (enzyme and substrate without inhibitor), and samples with inhibitor are run in parallel.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow and Signaling Pathway
Diagrams are crucial for conveying complex workflows and biological pathways. Below are examples created using the DOT language.
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Caption: Signaling pathway of α-glucosidase inhibition in carbohydrate digestion.
Conclusion and Future Directions
While a direct comparative analysis of this compound is not currently possible due to the absence of published quantitative performance data, the framework provided in this guide offers a clear methodology for such an evaluation. The established protocols for assessing α-glucosidase inhibitors, along with the comparative data for well-known drugs like acarbose, miglitol, and voglibose, serve as a valuable benchmark.
For researchers working with this compound, the immediate next step would be to perform in vitro enzymatic assays against a panel of relevant enzymes, such as various glycosidases (e.g., α-glucosidase, β-glucosidase, amylase) and glycosyltransferases (e.g., glucosylceramide synthase), to generate the necessary quantitative data. Once IC50 and kinetic parameters are determined, a direct and meaningful comparison with existing inhibitors can be made, following the structure outlined in this guide. This will be crucial in elucidating the potential of this compound as a specific and potent enzyme inhibitor for therapeutic applications.
Safety Operating Guide
Proper Disposal of 2,3,4,6-Tetra-O-benzyl-D-glucitol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount laboratory practice. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3,4,6-Tetra-O-benzyl-D-glucitol, ensuring operational safety and environmental responsibility. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal protocols should still be rigorously followed.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical safety goggles or eyeglasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166, protective gloves, and a lab coat to prevent skin exposure.[1] In situations where dust formation is possible, a particle filter respirator is recommended.[1] Ensure adequate ventilation in the handling area.
In case of accidental exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms arise.[1]
Disposal Procedures for this compound
The primary method for the disposal of this compound is to collect the solid material and place it in a suitable, labeled container for disposal.
Key Experimental Protocol: Solid Waste Disposal
-
Containment: Carefully sweep up the solid this compound, avoiding the creation of dust.
-
Transfer: Shovel the swept material into a suitable, sealable, and clearly labeled waste container.[1]
-
Decontamination: Clean the affected area with an appropriate solvent to remove any residual chemical.
-
Final Disposal: The sealed container of waste material must be disposed of in accordance with national, state, and local regulations. It is imperative to not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Handle uncleaned containers as you would the product itself.
Important Considerations:
-
Do not let the product enter drains or the environment.[1]
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Summary of Disposal and Safety Data
| Parameter | Information | Source |
| Physical State | Solid, White | [1] |
| Hazard Classification | Not a hazardous substance or mixture according to GHS | |
| Personal Protective Equipment | Safety glasses, gloves, lab coat, dust respirator (if needed) | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Primary Disposal Method | Sweep up and shovel into suitable containers for disposal | [1] |
| Environmental Precautions | Should not be released into the environment | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2,3,4,6-Tetra-O-benzyl-D-glucitol
For research and development use only. Not intended for human or veterinary use. [1]
Physicochemical Data and Identification
| Property | Value | Reference |
| CAS Number | 14233-48-8 | [Amerigo Scientific] |
| Molecular Formula | C34H38O6 | [Amerigo Scientific] |
| Molecular Weight | 542.66 g/mol | [Amerigo Scientific] |
| Appearance | Solid | [2] |
| Storage Temperature | Refrigerator (2-8°C) or colder (-20°C) is recommended by various suppliers. | [3][4] |
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment should be worn at all times when handling 2,3,4,6-Tetra-O-benzyl-D-glucitol.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Dust respirator (e.g., N95 type). | Avoids inhalation of fine dust particles, especially when handling the solid form.[5] |
| Body Protection | Laboratory coat or other protective clothing. | Minimizes the risk of skin exposure. |
Operational and Disposal Plans
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3]
-
Avoid the formation of dust and aerosols during handling.[3][6]
-
Keep the container tightly closed when not in use.[3]
-
Store in a refrigerator, as recommended by suppliers.[3]
-
Wash hands thoroughly after handling.[3]
Disposal:
-
Dispose of unused product and its container in accordance with all applicable federal, state, and local regulations.[3]
-
The product should not be allowed to enter drains, waterways, or the soil.[3]
-
Disposal must be undertaken by qualified personnel knowledgeable in all relevant regulations and safety precautions.[3]
Emergency Procedures
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[3]
-
In case of skin contact: Remove all contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If you feel unwell, seek medical advice.[3][6]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[3]
Spill Response:
-
Use personal protective equipment as outlined above.[3]
-
Keep unnecessary personnel away from the spill area.[3]
-
Sweep up the spilled solid material, taking care not to disperse dust, and collect it into an airtight container for disposal.[3]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for handling a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. 2,3,4,6 -Tetra-O-benzyl-D-glucitol | 14233-48-8 | MT07362 [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synthose.com [synthose.com]
- 5. 2,3,4,6-Tetra-O-benzyl- D -glucopyranose = 98.0 TLC 4132-28-9 [sigmaaldrich.com]
- 6. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
